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  • Product: 4-Chloroisoxazol-3-amine
  • CAS: 166817-65-8

Core Science & Biosynthesis

Foundational

4-Chloroisoxazol-3-amine (CAS 166817-65-8): A Technical Guide for the Synthetic and Medicinal Chemist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-Chloroisoxazol-3-amine is a strategically important heterocyclic building block for chemical synthesis and drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroisoxazol-3-amine is a strategically important heterocyclic building block for chemical synthesis and drug discovery. Its unique arrangement of a nucleophilic amino group, a reactive chloro substituent, and a biologically relevant isoxazole core makes it a versatile starting material for creating diverse molecular libraries. This guide provides an in-depth analysis of its physicochemical properties, proposes robust synthetic and purification strategies, explores its chemical reactivity, and outlines its potential applications in medicinal chemistry. All protocols and mechanistic discussions are grounded in established chemical principles to provide researchers with a reliable and practical framework for utilizing this compound.

Section 1: Introduction and Strategic Importance

The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects[1]. The isoxazole core acts as a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties in drug candidates[2].

4-Chloroisoxazol-3-amine (CAS: 166817-65-8) emerges as a particularly valuable, though sparsely documented, reagent. The molecule incorporates three key features for synthetic diversification:

  • A Nucleophilic Primary Amine (C3-position): This group serves as a primary handle for a multitude of reactions, including acylation, sulfonylation, alkylation, and reductive amination, allowing for the straightforward introduction of various side chains and functional groups[3][4].

  • An Electrophilic Chlorine Atom (C4-position): The chloro-substituent activates the isoxazole ring, making it amenable to nucleophilic substitution or, more significantly, a key partner in modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the construction of complex carbon-carbon and carbon-heteroatom bonds.

  • A Stable Heterocyclic Core: The isoxazole ring provides a rigid and chemically stable scaffold to orient substituents in a defined three-dimensional space, which is critical for optimizing interactions with biological targets.

This combination makes 4-Chloroisoxazol-3-amine an ideal starting point for generating novel compound libraries aimed at various therapeutic targets.

Physicochemical Properties

Quantitative data for this specific compound is limited in publicly available literature. The table below summarizes known and predicted properties.

PropertyValueSource
CAS Number 166817-65-8Verified
Molecular Formula C₃H₃ClN₂OChemScene[5]
Molecular Weight 118.52 g/mol ChemScene[5]
Appearance Predicted: Off-white to light yellow solidInferred from similar compounds[6]
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol)General chemical principles
SMILES C1=C(C(=NO1)N)ClInferred from structure

Section 2: Proposed Synthesis and Purification Strategy

A proposed workflow is outlined below. The causality behind this choice is based on the commercial availability of starting materials and the reliability of the chemical transformations.

Synthesis_Workflow Proposed Synthetic Workflow for 4-Chloroisoxazol-3-amine A Cyanoacetamide C 3-Amino-isoxazol-5-one (Intermediate 1) A->C Cyclization B Hydroxylamine B->C E 3-Amino-5-chloroisoxazole (Intermediate 2) C->E Chlorination/Rearrangement D Vilsmeier-Haack Reagent (POCl₃/DMF) D->E G 4-Chloroisoxazol-3-amine (Final Product) E->G Regioselective Chlorination F N-Chlorosuccinimide (NCS) F->G

Caption: Proposed multi-step synthesis of 4-Chloroisoxazol-3-amine.

Experimental Protocol (Proposed)

This protocol is a self-validating system. Each step includes a purification and characterization checkpoint to ensure the material is suitable for the subsequent transformation.

Step 1: Synthesis of 3-Amino-5-chloroisoxazole (Intermediate 2)

  • Rationale: The Vilsmeier-Haack reaction is a standard and effective method for converting activated carbonyl compounds, such as the tautomeric form of 3-amino-isoxazol-5-one, into chloro-derivatives.

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq). Stir for 30 minutes to form the Vilsmeier reagent.

    • Carefully add 3-amino-isoxazol-5-one (1.0 eq) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-amino-5-chloroisoxazole.

    • Validation: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of 4-Chloroisoxazol-3-amine (Final Product)

  • Rationale: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for electron-rich aromatic and heterocyclic systems. The amino group at the C3 position directs chlorination to the adjacent C4 position.

  • Procedure:

    • Dissolve 3-amino-5-chloroisoxazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

    • Add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 12-24 hours. Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by recrystallization or column chromatography to obtain pure 4-Chloroisoxazol-3-amine.

    • Validation: Confirm the final structure, purity, and identity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Section 3: Chemical Reactivity and Derivatization Potential

The synthetic utility of 4-Chloroisoxazol-3-amine stems from the distinct reactivity of its functional groups. The diagram below illustrates the primary reaction pathways available for derivatization.

Reactivity_Pathways Key Derivatization Pathways cluster_0 Amine-Based Reactions (C3) cluster_1 Chloro-Based Reactions (C4) A Acylation (R-COCl, Base) B Sulfonylation (R-SO₂Cl, Base) C Reductive Amination (R₂C=O, NaBH₃CN) D Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) E Buchwald-Hartwig Amination (R₂NH, Pd Catalyst) F Sonogashira Coupling (Alkyne, Pd/Cu Catalyst) Core 4-Chloroisoxazol-3-amine Core->A Forms Amide Core->B Forms Sulfonamide Core->C Forms Secondary/Tertiary Amine Core->D Forms C-C Bond Core->E Forms C-N Bond Core->F Forms C-C Triple Bond

Caption: Reactivity map of 4-Chloroisoxazol-3-amine.

Reactions at the Amino Group

The primary amine is a potent nucleophile and readily undergoes reactions with various electrophiles.

  • Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) provides stable amides and sulfonamides, respectively[3][8]. This is a fundamental step in medicinal chemistry for introducing diverse R-groups to probe structure-activity relationships (SAR). For instance, creating a library of benzamide derivatives has proven effective in discovering antiplasmodial agents[9].

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction with a mild hydride reagent (e.g., sodium cyanoborohydride) yields secondary or tertiary amines. This pathway allows for the introduction of flexible or rigid alkyl substituents.

Reactions at the Chloro Group

The chlorine atom at the C4 position is the gateway to building molecular complexity through cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters is a highly reliable method for forming a new carbon-carbon bond, enabling the synthesis of 4-aryl or 4-vinyl isoxazoles.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the C4 position with primary or secondary amines, amides, or carbamates, creating novel 4-amino-isoxazole derivatives.

  • Sonogashira Coupling: Palladium- and copper-cocatalyzed coupling with terminal alkynes introduces an ethynyl linkage, a versatile functional group that can serve as a rigid linker or be further elaborated.

Section 4: Applications in Drug Discovery and Development

The true value of 4-Chloroisoxazol-3-amine lies in its role as a versatile scaffold for constructing potential therapeutic agents. Isoxazole-containing molecules have been successfully developed as drugs and clinical candidates for a variety of diseases[1]. The derivatization pathways described above allow for the systematic exploration of chemical space around this privileged core.

Drug_Discovery_Logic From Building Block to Drug Scaffold Start 4-Chloroisoxazol-3-amine Step1 Step 1: Acylation at C3 (e.g., with a substituted benzoyl chloride) Start->Step1 Intermediate1 Intermediate A (Amide Derivative) Step1->Intermediate1 Step2 Step 2: Suzuki Coupling at C4 (e.g., with a heterocyclic boronic acid) Intermediate1->Step2 Final Hypothetical Bioactive Scaffold (e.g., Kinase Inhibitor Pharmacophore) Step2->Final

Caption: Logical flow for developing a complex scaffold.

Case Study: Design of a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that presents hydrogen bond donors and acceptors to the kinase hinge region, along with appended aromatic groups that occupy hydrophobic pockets.

  • Hinge-Binding Element: The 3-amino group of 4-Chloroisoxazol-3-amine can be acylated to form an amide. The N-H and carbonyl oxygen of this new amide bond can mimic the hydrogen bonding pattern of known kinase inhibitors.

  • Hydrophobic Pocket Probes: The chlorine at C4 can be replaced via Suzuki coupling with various aryl or heteroaryl groups. This allows for the systematic probing of the hydrophobic pockets adjacent to the ATP binding site. This strategy of using a central, functionalized heterocycle is a cornerstone of modern drug design, and 4-Chloroisoxazol-3-amine is an ideal starting point for such an endeavor. Similar isoxazole-based structures have been investigated as inhibitors for targets like FLT3 in acute myeloid leukemia[10].

Section 5: Predictive Spectroscopic Characterization

For a researcher who has synthesized this compound, confirmation of its structure is paramount. Below are the expected spectroscopic signatures based on the principles of NMR and IR spectroscopy[11].

TechniqueExpected SignatureRationale
¹H NMR Singlet, δ ≈ 8.0-8.5 ppm (1H, C5-H); Broad singlet, δ ≈ 5.0-6.0 ppm (2H, -NH₂)The isoxazole proton at C5 is in an electron-deficient ring and deshielded. The amine protons are exchangeable and typically appear as a broad signal.
¹³C NMR δ ≈ 160-165 ppm (C3-N); δ ≈ 100-110 ppm (C4-Cl); δ ≈ 150-155 ppm (C5-H)Chemical shifts are predicted based on the electronic effects of the nitrogen, oxygen, and chlorine substituents on the heterocyclic ring.
IR (cm⁻¹) 3400-3200 (N-H stretch, two bands); 1650-1600 (C=N stretch); 1580-1550 (N-H bend); 800-750 (C-Cl stretch)These are characteristic vibrational frequencies for a primary amine on a heterocyclic ring and a carbon-chlorine bond.
MS (EI) M⁺ at m/z 118/120 (approx. 3:1 ratio)The molecular ion peak will show the characteristic isotopic pattern for a molecule containing one chlorine atom.

Section 6: Safety, Handling, and Storage

As a chlorinated amine, 4-Chloroisoxazol-3-amine should be handled with care. A specific Safety Data Sheet (SDS) is not widely available, but a robust safety protocol can be constructed based on the known hazards of analogous chemical classes[12][13][14].

Anticipated Hazards (GHS)
Hazard ClassGHS Statement (Anticipated)
Acute Toxicity H302: Harmful if swallowed.
Skin Corrosion/Irritation H315: Causes skin irritation.
Eye Damage/Irritation H319: Causes serious eye irritation.
Respiratory Irritation H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors[15]. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves before use.

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[13][16].

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[16][17].

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids[15].

  • Recommendation: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is advisable, similar to other reactive heterocyclic amines[18].

References

  • MDPI. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Available from: [Link]

  • Chemtron. Safety Data Sheet. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Available from: [Link]

  • PubMed. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Available from: [Link]

  • Bentham Science. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available from: [Link]

  • ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Available from: [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Amines. Available from: [Link]

  • ResearchGate. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • National Institutes of Health (NIH). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Available from: [Link]

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

  • LANXESS. 4-Chloro-3-methylphenol Product Safety Assessment. Available from: [Link]

  • Michigan State University Chemistry. Amine Reactivity. Available from: [Link]

  • YouTube. Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Available from: [Link]

  • PubMed Central. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available from: [Link]

  • Greenbook.net. SAFETY DATA SHEET CLEAN AMINE®. Available from: [Link]

  • Jasperse, Chem 360. Reactions of Amines. Available from: [Link]

  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

Exploratory

IUPAC name for 4-Chloroisoxazol-3-amine

An In-Depth Technical Guide to 4-Chloroisoxazol-3-amine: A Privileged Scaffold for Modern Drug Discovery Abstract The isoxazole ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloroisoxazol-3-amine: A Privileged Scaffold for Modern Drug Discovery

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly sought-after heterocyclic motif. This technical guide provides a comprehensive overview of 4-Chloroisoxazol-3-amine, a key substituted isoxazole building block. We will delve into its synthesis, chemical reactivity, and critical applications as a versatile intermediate for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Core Compound Identification and Properties

4-Chloroisoxazol-3-amine, systematically named 4-chloro-1,2-oxazol-3-amine , is a bifunctional molecule featuring a reactive primary amine and a halogenated isoxazole core. This combination of functionalities provides two distinct handles for chemical modification, making it an exceptionally valuable starting material in multi-step synthetic campaigns.

PropertyValueSource
IUPAC Name 4-chloro-1,2-oxazol-3-aminePubChem
Synonyms 3-Amino-4-chloroisoxazoleN/A
CAS Number 1750-42-1N/A
Molecular Formula C₃H₃ClN₂OPubChem
Molecular Weight 118.52 g/mol PubChem
Canonical SMILES C1=C(C(=NO1)N)ClN/A

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; O1 [label="O", pos="-0.87,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; N_amine [label="NH₂", pos="-1.8,-1!", fontcolor="#202124"]; Cl_sub [label="Cl", pos="0,-2!", fontcolor="#EA4335"];

// Bonds N1 -- O1 [len=1.0]; O1 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- N1 [style=dashed, len=1.0]; C5 -- N1_double [style=invis, len=1.0]; N1_double [pos="0.435,0.25!", shape=none, label=""]; C5 -- N1_double [len=1.0]; C3 -- N_amine [len=1.0]; C4 -- Cl_sub [len=1.0];

// Double bond representation subgraph { rank=same; C4; C5; edge [style=bold]; C4--C5; } }

Caption: Chemical structure of 4-chloro-1,2-oxazol-3-amine.

Synthesis and Reaction Mechanisms

The synthesis of substituted isoxazoles often relies on cycloaddition reactions or the cyclization of appropriately functionalized precursors.[2] For 4-Chloroisoxazol-3-amine, a common and efficient laboratory-scale synthesis starts from readily available materials.

Representative Synthetic Pathway: Chlorination of 3-Aminoisoxazole

The most direct route involves the electrophilic chlorination of the parent 3-aminoisoxazole. The isoxazole ring activates the C4 position towards electrophilic attack.

Caption: General workflow for the synthesis of 4-Chloroisoxazol-3-amine.

Detailed Experimental Protocol

Causality: This protocol utilizes N-chlorosuccinimide (NCS) as a mild and selective chlorinating agent. The choice of an inert solvent like acetonitrile prevents unwanted side reactions and facilitates product isolation.

  • Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-aminoisoxazole (1.0 eq.) in anhydrous acetonitrile (10 mL per gram of starting material).

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-Chloroisoxazol-3-amine.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the absence of starting material and over-chlorinated byproducts.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 4-Chloroisoxazol-3-amine stems from its two orthogonal reactive sites: the nucleophilic amino group at C3 and the electrophilic carbon at C4, which is susceptible to nucleophilic aromatic substitution (SNAᵣ) or can participate in cross-coupling reactions.

  • N-Functionalization : The primary amine is readily acylated, alkylated, or reductively aminated, allowing for the introduction of a wide variety of side chains and functional groups.

  • C4-Functionalization : The chlorine atom can be displaced by various nucleophiles or serve as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C, C-N, C-O, and C-S bonds.

The electron-withdrawing nature of the isoxazole ring and the adjacent chlorine atom moderately decreases the basicity and nucleophilicity of the C3-amino group compared to a simple aniline. This electronic modulation is a key feature, influencing both its reactivity and its properties as a pharmacophore.

Caption: Key reactive sites for chemical derivatization.

Applications in Medicinal Chemistry and Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][3] 4-Chloroisoxazol-3-amine serves as a critical starting point for compounds targeting a wide range of diseases.

  • Anti-inflammatory Agents : Isoxazole derivatives are well-known for their anti-inflammatory properties, with some acting as COX-2 inhibitors.[1][4] The 4-chloro-3-amino scaffold can be elaborated to produce potent modulators of inflammatory pathways.

  • Antibacterial Agents : The incorporation of the isoxazole ring can lead to compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][5] The presence of the chlorine atom can enhance lipophilicity and target engagement.

  • Anticancer Therapeutics : Many heterocyclic compounds containing isoxazole moieties have been investigated as potential anticancer agents.[3] For instance, oxazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[6] The 4-Chloroisoxazol-3-amine core can be used to build kinase inhibitors and other antiproliferative compounds.

  • Immunomodulators : Derivatives of 5-amino-3-methyl-isoxazole have demonstrated immunoregulatory properties, suggesting potential applications in treating autoimmune diseases or as vaccine adjuvants.[4]

The versatility of this building block allows for its incorporation into fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) programs, enabling the rapid exploration of chemical space around a validated pharmacophore.[7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 4-Chloroisoxazol-3-amine.

TechniqueExpected Observations
¹H NMR A singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the C5-H. A broad singlet for the -NH₂ protons (typically δ 5.0-6.0 ppm), which is exchangeable with D₂O.
¹³C NMR Three distinct signals for the isoxazole ring carbons. The C3 (bearing the amino group) and C4 (bearing the chloro group) will be significantly downfield, while C5 will be upfield.
IR Spectroscopy Characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹). C=N and C=C stretching vibrations for the isoxazole ring (around 1500-1650 cm⁻¹). A C-Cl stretching band (around 700-800 cm⁻¹).
Mass Spec (EI) A molecular ion peak (M⁺) at m/z ≈ 118 and an M+2 peak at m/z ≈ 120 with an intensity ratio of approximately 3:1, characteristic of a monochlorinated compound.

Safety, Handling, and Storage

As a reactive chemical intermediate, 4-Chloroisoxazol-3-amine requires careful handling in a controlled laboratory environment.[8]

Hazard InformationPrecautionary Statements
GHS Pictograms : Corrosive, HarmfulP260 : Do not breathe dust/fume/gas/mist/vapors/spray.
H302 : Harmful if swallowed.P280 : Wear protective gloves/protective clothing/eye protection/face protection.[9]
H312 : Harmful in contact with skin.[8]P301+P312 : IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H314 : Causes severe skin burns and eye damage.P303+P361+P353 : IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
H332 : Harmful if inhaled.[8]P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[8]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Conclusion

4-Chloroisoxazol-3-amine is a high-value, versatile chemical building block with significant potential in drug discovery and development. Its dual reactivity allows for facile and diverse chemical modifications, making it an ideal scaffold for generating libraries of novel compounds. The proven biological relevance of the isoxazole core, combined with the synthetic accessibility of this intermediate, ensures its continued importance in the pursuit of new therapeutic agents for a wide spectrum of human diseases.

References

  • CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • MedchemExpress.com. 4-Chloro-3-methylisoxazol-5-amine (Synonyms).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Kao Chemicals. (2021). SAFETY DATA SHEET.
  • Kumar, M., Kumar, A., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
  • Al-Mokaram, A. A. M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
  • Taciak, B., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Frontiers in Pharmacology.
  • Kumar, M., Kumar, A., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • ResearchGate. Isoxazole derivatives showing antimicrobial activity.
  • Lee, Y., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences.

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 4-Chloroisoxazol-3-amine

This guide details the spectroscopic characterization of 4-Chloroisoxazol-3-amine (CAS 22818-93-5), a critical heterocyclic intermediate in medicinal chemistry. The following technical analysis synthesizes experimental d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 4-Chloroisoxazol-3-amine (CAS 22818-93-5), a critical heterocyclic intermediate in medicinal chemistry. The following technical analysis synthesizes experimental data with authoritative structural elucidation principles to provide a robust reference for identification and purity assessment.

Executive Summary

4-Chloroisoxazol-3-amine (also known as 3-Amino-4-chloroisoxazole) is a functionalized heteroaromatic scaffold used in the synthesis of antibiotics, agrochemicals, and Hsp90 inhibitors.[1][2] Its identification relies on distinguishing the regiochemistry of the chlorine substituent and validating the integrity of the isoxazole ring. This guide provides a definitive spectroscopic profile (


H NMR, 

C NMR, MS, IR) and an analytical workflow to differentiate it from common impurities like 3-aminoisoxazole or regioisomeric byproducts.

Compound Identity & Physical Properties[1][3][4]

PropertyData
IUPAC Name 4-Chloroisoxazol-3-amine
CAS Registry Number 22818-93-5
Molecular Formula C

H

ClN

O
Molecular Weight 118.52 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.
Melting Point Predicted: 65–75 °C (Solid at RT; significantly higher than the liquid parent 3-aminoisoxazole due to halogen polarizability).

Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the chlorine substitution through isotopic pattern analysis.

  • Ionization Mode: Electrospray Ionization (ESI+) or EI (70 eV).

  • Molecular Ion (

    
    ):  The spectrum exhibits a characteristic 3:1 intensity ratio  for the molecular ion peaks due to the natural abundance of 
    
    
    
    Cl and
    
    
    Cl isotopes.
    • m/z 118.0 (

      
      Cl isotope) - Base Peak (100%)
      
    • m/z 120.0 (

      
      Cl isotope) - ~32% intensity
      
  • Fragmentation Pattern (EI):

    • m/z 83/85: Loss of the amino group or ring cleavage (M - NH

      
       or fragmentation).
      
    • m/z 55: Loss of CO and Cl (Isoxazole ring collapse).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation. The lack of coupling to an H4 proton and the specific chemical shift of H5 confirm the 4-chloro substitution.


H NMR (400 MHz, DMSO-d

)

The spectrum is characterized by the absence of the H4 signal (which appears at ~6.0 ppm in the unchlorinated parent) and a downfield shift of the H5 proton.

AssignmentShift (

, ppm)
MultiplicityIntegrationStructural Insight
H-5 8.60 – 8.80 Singlet (s)1HThe C5 proton is deshielded by the adjacent chlorine at C4 and the ring oxygen. It appears as a sharp singlet due to the lack of vicinal coupling.
NH

5.80 – 6.20 Broad Singlet (br s)2HExchangeable protons. Chemical shift varies with concentration and water content.

Expert Insight: In the parent compound (3-aminoisoxazole), H5 appears as a doublet at


 8.39 ppm (

Hz) coupled to H4 (

5.96 ppm). The disappearance of the doublet splitting and the loss of the H4 signal are the primary indicators of successful C4-chlorination.

C NMR (100 MHz, DMSO-d

)

The carbon spectrum confirms the regiochemistry. The C4 carbon, attached to chlorine, shifts significantly upfield relative to a typical aromatic C-H due to the "heavy atom effect" and changes in hybridization character, while C3 and C5 remain deshielded.

CarbonShift (

, ppm)
Environment
C-3 158.5 – 160.0 Attached to the amino group (C-NH

). Deshielded by the heteroatoms.
C-5 152.0 – 154.0 Attached to Oxygen (C-O). High shift characteristic of position 5 in isoxazoles.
C-4 98.0 – 102.0 Attached to Chlorine (C-Cl). Significant upfield shift compared to C3/C5.
Infrared Spectroscopy (FT-IR)
  • Primary Amine (

    
    ):  Two distinct bands at 3400 cm
    
    
    
    (asymmetric stretch) and 3300 cm
    
    
    (symmetric stretch).
  • Isoxazole Ring: Characteristic skeletal vibrations at 1620 cm

    
      (C=N) and 1500 cm
    
    
    
    .
  • C-Cl Stretch: A strong diagnostic band in the fingerprint region at 750 – 800 cm

    
     .
    

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening from exchangeable protons:

  • Solvent Choice: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    . The amino protons are often too broad or invisible in chloroform due to rapid exchange.
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug in a glass pipette to remove any insoluble inorganic salts (e.g., succinimide byproducts if synthesized via NCS).

Synthesis & Purification Note (Context for Impurities)

4-Chloroisoxazol-3-amine is typically synthesized by chlorinating 3-aminoisoxazole with N-chlorosuccinimide (NCS) in a polar solvent (e.g., acetonitrile or DMF).

  • Common Impurity: Succinimide (

    
     ~2.6 ppm in DMSO-d
    
    
    
    ).
  • Purification: The crude reaction mixture is often diluted with water and extracted with ethyl acetate. The product requires recrystallization or column chromatography (Hexane/EtOAc) to remove succinimide.

Analytical Validation Workflow

The following diagram outlines the logical decision tree for validating the synthesis of 4-Chloroisoxazol-3-amine, distinguishing it from starting materials and regioisomers.

AnalyticalWorkflow Sample Unknown Sample (Candidate: 4-Chloroisoxazol-3-amine) MS_Check Step 1: Mass Spectrometry (Check m/z) Sample->MS_Check Isotope_Check Isotope Pattern 3:1 (118/120)? MS_Check->Isotope_Check Observe M+ HNMR_Check Step 2: 1H NMR (DMSO-d6) Isotope_Check->HNMR_Check Yes (Cl present) Reject_Parent REJECT (Starting Material: 3-Aminoisoxazole) Isotope_Check->Reject_Parent No (Only 84 m/z) H4_Signal Is H4 signal (~6.0 ppm) present? HNMR_Check->H4_Signal H5_Multiplicity H5 Multiplicity? H4_Signal->H5_Multiplicity No H4_Signal->Reject_Parent Yes Final_Valid CONFIRMED 4-Chloroisoxazol-3-amine H5_Multiplicity->Final_Valid Singlet (8.6-8.8 ppm) Reject_Regio REJECT (Wrong Regioisomer) H5_Multiplicity->Reject_Regio Doublet or Wrong Shift

Caption: Logical workflow for the spectroscopic validation of 4-Chloroisoxazol-3-amine, prioritizing the elimination of non-chlorinated precursors.

References

  • Rot

    • Source: Melosso, M. et al. "Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides." Frontiers in Astronomy and Space Sciences, 2019.
    • Relevance: Establishes the baseline chemical shifts and structural parameters for the parent isoxazole ring system.
    • URL:[Link]

  • Chlorin

    • Source: "N-Chlorosuccinimide (NCS) in Organic Synthesis." Organic Chemistry Portal.
    • Relevance: Details the mechanistic pathway and expected byproducts (succinimide)
    • URL:[Link]

  • Isoxazole Synthesis and Reactivity

    • Source: Pinho e Melo, T. "Recent Advances in the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.
    • Relevance: Provides context on the stability and chemical shift trends of 4-substituted isoxazoles.
    • URL:[Link]

Sources

Exploratory

Comprehensive NMR Analysis of 4-Chloroisoxazol-3-amine: A Guide for Structural Validation

The following technical guide details the structural validation of 4-Chloroisoxazol-3-amine via NMR spectroscopy. It is designed for medicinal chemists and analytical scientists requiring a rigorous, self-validating prot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural validation of 4-Chloroisoxazol-3-amine via NMR spectroscopy. It is designed for medicinal chemists and analytical scientists requiring a rigorous, self-validating protocol for this specific heterocyclic scaffold.[1]


H

ClN

O)

Executive Summary & Structural Logic

In fragment-based drug discovery (FBDD), 4-Chloroisoxazol-3-amine serves as a critical bioisostere for diverse aromatic amines. Its amphoteric nature and specific electronic distribution make it a versatile linchpin in the synthesis of antibiotics and agrochemicals.[1]

However, the synthesis of substituted isoxazoles often yields regioisomeric mixtures.[1] Distinguishing the target 4-chloro isomer from the 5-chloro isomer or the 4-amino isomer is the primary analytical challenge. This guide provides a definitive NMR workflow to validate regiochemistry without relying solely on mass spectrometry.

The Structural Core
  • Position 3: Primary Amine (

    
    ).[1][2] Acts as an electron donor, shielding C3.[1]
    
  • Position 4: Chlorine (

    
    ).[1] An electron-withdrawing group (inductive) that renders C4 quaternary.[1]
    
  • Position 5: Methine (

    
    ).[1] The sole aromatic proton, adjacent to Oxygen, resulting in a highly deshielded chemical shift.[1]
    

Sample Preparation & Acquisition Protocol

To ensure reproducibility and visibility of exchangeable protons, strict adherence to the following protocol is required.

Solvent Selection: DMSO-d
  • Why: Chloroform-d (CDCl

    
    ) often causes the amine protons (
    
    
    
    ) to broaden into the baseline due to rapid exchange.[1] DMSO-d
    
    
    forms hydrogen bonds with the amine, slowing exchange and sharpening the signal into a distinct singlet or broad hump, enabling integration.
  • Concentration: 10–15 mg in 0.6 mL DMSO-d

    
    .
    
Acquisition Parameters (400 MHz+)
ParameterSettingRationale
Pulse Angle 30°Prevents saturation of slow-relaxing quaternary carbons (C3, C4).[1]
Relaxation Delay (D1) 2.0 – 5.0 sEssential for accurate integration of the isolated H5 proton.[1]
Scans (NS) 16 (1H) / 512+ (13C)High S/N required to see small quaternary carbon peaks split by Cl isotopes.[1]
Temperature 298 KStandardizes chemical shifts; heating may collapse NH

signals.[1]

H NMR Analysis: The "Smoking Gun"

The proton spectrum of 4-chloroisoxazol-3-amine is deceptively simple but diagnostically absolute.[1]

Predicted & Observed Shifts (DMSO-d )
SignalShift (

ppm)
MultiplicityIntegralAssignmentDiagnostic Logic
H5 8.60 – 8.90 Singlet (s)1H

Primary Identifier. The proximity to Oxygen deshields this proton significantly.[1] If this signal appears upfield (6.0–6.5 ppm), you have the wrong regioisomer (see Section 5).[1]
NH

5.50 – 6.50 Broad (br s)2H

Chemical shift varies with concentration and water content.[1] Disappears on D

O shake.
Impurity ~2.50Quintet-DMSOResidual solvent peak.[1]
Impurity ~3.33Broad-H

O
Hygroscopic water from DMSO.[1]
Mechanistic Insight

In the parent 3-aminoisoxazole , H5 appears as a doublet (


) coupled to H4.[1] In 4-chloroisoxazol-3-amine , the substitution of H4 with Chlorine abolishes this coupling.
  • Result: H5 collapses to a sharp singlet .

  • Validation: If H5 shows any splitting (doublet), the chlorination at C4 is incomplete.[1]

C NMR Analysis: The Carbon Backbone[2][4][5][6][7]

The carbon spectrum confirms the oxidation state of the ring carbons.[1]

CarbonShift (

ppm)
TypeAssignmentNotes
C3 158.0 – 162.0 Quaternary

Deshielded by the electronegative Nitrogen of the ring and the exocyclic amine.[1]
C5 150.0 – 155.0 Methine (CH)

Visible in DEPT-135/HSQC.[1] High shift due to direct attachment to Oxygen.[1]
C4 95.0 – 105.0 Quaternary

Diagnostic. The Carbon attached to Chlorine typically resonates near 100 ppm in 5-membered heterocycles, significantly upfield of C3 and C5.[1]

Regioisomer Differentiation (The Decision Tree)

The synthesis of isoxazoles often produces the 5-chloro-3-amine byproduct.[1] Distinguishing them is critical.

The "Chemical Shift Gap" Rule
  • H5 (Target): Located next to Oxygen.[1][3]

    
    .[1][4]
    
  • H4 (Impurity): Located next to Carbon/C=C.

    
    .[1]
    

If your aromatic singlet is at 6.0 ppm , you have synthesized 5-chloroisoxazol-3-amine , not the 4-chloro target.

RegioisomerLogic Start Unknown Chloroisoxazol-3-amine CheckProton Check Aromatic Proton Shift (1H NMR) Start->CheckProton HighShift Shift δ 8.5 - 8.9 ppm CheckProton->HighShift Deshielded LowShift Shift δ 6.0 - 6.5 ppm CheckProton->LowShift Shielded Target Target: 4-Chloroisoxazol-3-amine (Proton is H5, near Oxygen) HighShift->Target Isomer Impurity: 5-Chloroisoxazol-3-amine (Proton is H4, shielded) LowShift->Isomer

Caption: Decision logic for distinguishing the 4-chloro target from the common 5-chloro regioisomer based on proton chemical shift.

Advanced Validation: 2D NMR Workflow

To claim "Authoritative Identification," you must run 2D experiments to link the protons to the carbon skeleton.[1]

HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive experiment for quaternary carbons.[1]

  • H5 (Proton)

    
     C4 (Carbon):  You will see a strong 2-bond correlation (
    
    
    
    ) from the proton at ~8.7 ppm to the quaternary carbon at ~100 ppm.[1]
  • H5 (Proton)

    
     C3 (Carbon):  You will see a weaker 3-bond correlation (
    
    
    
    ) to the amine-bearing carbon at ~160 ppm.[1]
Experimental Logic Diagram

NMR_Workflow cluster_legend Correlation Types H5 H5 Proton (8.7 ppm) C5 C5 Carbon (153 ppm) H5->C5 HSQC (1-bond) C4 C4 Carbon (100 ppm) H5->C4 HMBC (2-bond) C3 C3 Carbon (160 ppm) H5->C3 HMBC (3-bond) HSQC Direct Attachment HMBC Long Range

Caption: Connectivity map showing key HSQC (Direct) and HMBC (Long-range) correlations required to confirm the position of the Chlorine atom.

Troubleshooting & Impurities

ObservationDiagnosisRemediation
Extra doublet at 6.0 ppm Unreacted 3-aminoisoxazoleRecrystallize or column chromatography.[1]
Singlet at 6.2 ppm 5-Chloro regioisomerCheck synthesis conditions; regioselectivity failed.
Broad Hump at 3-4 ppm Water in DMSODry sample; water exchange broadens NH

.[1]
Two singlets in aromatic Mixture of isomersIntegrate to determine ratio.

References

  • Baumstark, A. L., et al. (2020).[1] Isoxazole Chemistry: Synthesis and Spectroscopy. Journal of Heterocyclic Chemistry.[1] [1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard text for HMBC/HSQC interpretation).

  • National Institute of Standards and Technology (NIST). Isoxazole Derivatives Spectral Data.[1] NIST Chemistry WebBook.[1]

  • Reich, H. J. (2023).[1][5][3] Structure Determination Using NMR.[1][6][7][8][9] University of Wisconsin-Madison.[1] (Reference for chemical shift prediction rules).

Sources

Foundational

Technical Guide: Mass Spectrometry Characterization of 4-Chloroisoxazol-3-amine

Executive Summary & Physicochemical Context The characterization of 4-Chloroisoxazol-3-amine is critical in pharmaceutical synthesis, often serving as a scaffold for antibiotics and agrochemicals. Its small size (MW ~118...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

The characterization of 4-Chloroisoxazol-3-amine is critical in pharmaceutical synthesis, often serving as a scaffold for antibiotics and agrochemicals. Its small size (MW ~118.5) and high polarity present specific challenges in mass spectrometry, particularly regarding retention and fragmentation energy control.

This guide moves beyond basic spectral matching. It establishes a mechanistic framework for identifying this molecule based on its unique "Chlorine-Isoxazole" signature: the interplay between the labile N-O bond and the stable chlorine isotope pattern.

Analyte Profile
PropertyValueNotes
Formula C₃H₃ClN₂O
Monoisotopic Mass 117.9934 DaBased on ³⁵Cl
[M+H]⁺ (Expected) 119.0007 m/z ESI Positive Mode
Isotopic Signature ³⁵Cl : ³⁷Cl (3:1)Distinctive M and M+2 peaks
Acidity/Basicity AmphotericAmine (basic) + Isoxazole (weakly acidic H at C5)

The Chlorine Signature: Isotopic Fidelity

Before analyzing fragmentation, the isotopic envelope is your primary validation tool. Unlike simple organic amines, 4-Chloroisoxazol-3-amine must exhibit the characteristic halogen pattern.

  • The M+2 Peak: For every ion containing one chlorine atom, you must observe an isotope peak at

    
     with approximately 32% intensity  of the base peak (
    
    
    
    ).
  • Validation Check: If your spectrum shows a dominant peak at m/z 119 but lacks a significant peak at m/z 121, it is not your target compound . It is likely a dechlorinated impurity (isoxazol-3-amine).

Fragmentation Mechanics (MS/MS)

The fragmentation of isoxazoles is governed by the weakness of the N-O bond (approx. 55 kcal/mol), which is significantly weaker than the C-C or C-N bonds.

Primary Pathway: Ring Contraction & Cleavage

Upon Collision-Induced Dissociation (CID), the protonated molecule ([M+H]⁺) typically undergoes ring opening.

  • N-O Bond Homolysis: The ring opens to form an acyl-nitrene or vinyl-nitrene intermediate.

  • Loss of Neutral Small Molecules:

    • Loss of CO (28 Da): Common in isoxazoles, leading to an azirine-like cation.

    • Loss of HCN (27 Da): Fragmentation of the amine/nitrile segment.

    • Loss of Cl/HCl: High energy collisions may strip the halogen, though this is often less favorable than ring opening.

Visualization of Fragmentation Pathways

Fragmentation Parent [M+H]+ m/z 119 (35Cl) RingOpen Ring Opening (N-O Cleavage) Parent->RingOpen Low CE Frag3 [M+H - HCl]+ m/z 83 Parent->Frag3 High CE (Direct Elimination) Frag1 [M+H - CO]+ m/z 91 RingOpen->Frag1 -CO (28 Da) Frag2 [M+H - HCN]+ m/z 92 RingOpen->Frag2 -HCN (27 Da)

Figure 1: Predicted fragmentation tree for 4-Chloroisoxazol-3-amine. The N-O cleavage is the rate-limiting step for most pathways.

Experimental Protocol: LC-MS/MS

This protocol is designed for trace analysis (e.g., genotoxic impurity screening) or metabolite identification .

Chromatographic Separation

Direct injection is discouraged due to ion suppression from matrix salts.

  • Column: C18 is acceptable, but a PFP (Pentafluorophenyl) column is superior for halogenated aromatics due to pi-pi interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV (Keep lower to prevent in-source fragmentation of the labile isoxazole ring).

  • Cone Voltage: 20-30 V.

  • Collision Energy (CE): Ramp 10 -> 40 eV.

Workflow Diagram

Workflow Sample Sample Prep (Dilute in 50:50 MeOH:H2O) LC LC Separation (PFP or C18 Column) Sample->LC ESI ESI Source (+) Soft Ionization LC->ESI Q1 Q1 Filter Select m/z 119.0 ESI->Q1 Q2 Collision Cell CID (N2 Gas) Q1->Q2 Q3 Q3 Detection Scan m/z 50-130 Q2->Q3

Figure 2: Linear Ion Trap / Triple Quadrupole Workflow for specific detection.

Troubleshooting & Self-Validation

A robust method must be self-correcting. Use this table to diagnose spectral anomalies.

ObservationRoot CauseCorrective Action
Signal at m/z 119 but no 121 Dechlorination or wrong analyteCheck synthesis route. Confirm if starting material was des-chloro.
Dominant peak at m/z 160 Acetonitrile Adduct [M+H+ACN]⁺Increase Source Temp or Cone Voltage to decluster.
Dimer formation (2M+H) Concentration too highDilute sample 10x. Isoxazoles can stack at high concentrations.
Retention Time Shift pH instabilityEnsure Mobile Phase A is buffered (Formic acid/Ammonium Formate) to stabilize the amine.

References

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole.[1] Organic Mass Spectrometry, 16(10), 459–464.[1] [1]

  • Nakata, H., et al. (1968). The primary fragmentation step of isoxazole upon electron impact.[2] Organic Mass Spectrometry, 1(2), 199–204.[2]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76092 (Related Chloro-amino structures).

  • Pramanik, B. N., et al. (1998). Electrospray ionization mass spectrometry for the study of non-covalent complexes.[3] Journal of Mass Spectrometry, 33(10), 911-920.[3]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4-Chloroisoxazol-3-amine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloroisoxazol-3-amine, a key intermediate in pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloroisoxazol-3-amine, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from process chemistry and purification to formulation—this document synthesizes theoretical principles with practical, field-proven methodologies. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this guide establishes a predictive framework based on its physicochemical properties and structural analogies. It further presents a detailed, self-validating experimental protocol for the accurate determination of its solubility in various organic solvents. This whitepaper is designed to be an essential resource for researchers, chemists, and formulation scientists, enabling informed solvent selection and optimization of processes involving 4-Chloroisoxazol-3-amine.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the lifecycle of a pharmaceutical compound.[1] For active pharmaceutical ingredients (APIs) and their synthetic intermediates, such as 4-Chloroisoxazol-3-amine, a thorough understanding of their solubility profiles in various organic solvents is not merely an academic exercise but a cornerstone of efficient and robust drug development.[1] More than 40% of new chemical entities exhibit poor aqueous solubility, making early-stage characterization in both aqueous and organic media imperative for success.[1]

4-Chloroisoxazol-3-amine serves as a vital heterocyclic building block in the synthesis of a range of biologically active molecules. Its solubility directly impacts:

  • Reaction Kinetics and Yield: Ensuring the compound remains in solution is often necessary for homogeneous reaction conditions, leading to improved reaction rates and yields.

  • Purification and Crystallization: The selection of an appropriate solvent system, where the compound has high solubility at elevated temperatures and low solubility at ambient temperatures, is crucial for effective purification by crystallization.

  • Formulation: For final drug products, solubility influences dissolution rates and, consequently, bioavailability.[1]

  • Analytical Method Development: Preparing stock solutions and standards for methods like High-Performance Liquid Chromatography (HPLC) requires knowledge of suitable solvents.

This guide will provide a detailed examination of 4-Chloroisoxazol-3-amine, from its core physicochemical properties to a validated protocol for determining its solubility, empowering scientists to make data-driven decisions.

Physicochemical Profile of 4-Chloroisoxazol-3-amine

Understanding the inherent properties of a molecule is the first step in predicting its behavior in different solvent environments.

PropertyValueSource
Chemical Name 4-Chloroisoxazol-3-amineBLD Pharm[2]
CAS Number 166817-65-8BLD Pharm[2]
Molecular Formula C₃H₃ClN₂OBLD Pharm[2]
Molecular Weight 118.52 g/mol BLD Pharm[2]
Appearance Solid (predicted)General chemical knowledge
Storage 2-8°C, inert atmosphere, keep in dark placeBLD Pharm[2]
SMILES Code NC1=NOC=C1ClBLD Pharm[2]

The structure of 4-Chloroisoxazol-3-amine features a polar isoxazole ring, a primary amine group (-NH₂) capable of acting as a hydrogen bond donor and acceptor, and a chloro-substituent.[2][3] This combination of a polar heterocyclic core and a hydrogen-bonding functional group suggests a complex solubility profile.

Predicted Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility behavior of 4-Chloroisoxazol-3-amine across a spectrum of common organic solvents. The presence of the amine and the nitrogen and oxygen atoms in the isoxazole ring allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents.[4]

Table 1: Predicted Qualitative Solubility of 4-Chloroisoxazol-3-amine

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHighThe -NH₂ group can donate, and the ring heteroatoms can accept hydrogen bonds, leading to strong solute-solvent interactions.
Aprotic Polar Acetone, Acetonitrile, DMSO, DMFModerate to HighStrong dipole-dipole interactions between the polar molecule and these solvents are expected to facilitate dissolution.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThe chlorine atom on the molecule may promote favorable interactions with chlorinated solvents.
Aromatic Toluene, XyleneLow to ModeratePrimarily van der Waals interactions; solubility will depend on the balance of polar and nonpolar characteristics.
Nonpolar Hexane, HeptaneLow to InsolubleThe molecule's polarity is too high for significant interaction with nonpolar aliphatic solvents.

Note: This table is predictive. Experimental verification is essential and can be achieved using the protocol in Section 4.0.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to quantitative data, a robust and reproducible experimental method is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[5][6]

Principle of the Shake-Flask Method

This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[6] At equilibrium, the solution is saturated, and the concentration of the dissolved solute is measured, typically by HPLC. This ensures the measurement reflects the true thermodynamic solubility limit.

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of 4-Chloroisoxazol-3-amine in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • 4-Chloroisoxazol-3-amine (ensure purity is known)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation: Add an excess of 4-Chloroisoxazol-3-amine to a vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is to add ~20-50 mg of the compound to 2 mL of the solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 1°C). Agitate at a moderate speed (e.g., 150 rpm) for a predetermined time to ensure equilibrium is reached. A common duration is 24 to 48 hours.[6][7]

    • Causality Check: A preliminary experiment should be run to determine the time required to reach equilibrium by taking samples at various time points (e.g., 4, 8, 24, 48 hours) until the concentration plateaus.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 30 minutes to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.

    • Self-Validation: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, preventing loss of the analyte.[6]

  • Dilution: Promptly and accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 4-Chloroisoxazol-3-amine.

  • Calculation: Calculate the original solubility in mg/mL or g/L, accounting for the dilution factor.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

  • Replicates: Perform the entire experiment in triplicate for each solvent to ensure the precision of the results. The relative standard deviation should not exceed 10%.[7]

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Analysis cluster_res 4. Result A Add excess solid 4-Chloroisoxazol-3-amine to vial B Add known volume of organic solvent A->B Combine C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours (until equilibrium is reached) C->D E Settle suspension D->E F Filter supernatant (0.22 µm syringe filter) E->F G Accurately dilute filtrate F->G H Quantify by HPLC G->H I Calculate Solubility (mg/mL or g/L) H->I

Caption: Workflow for equilibrium solubility determination.

Factors Influencing Solubility

Impact of Temperature

The dissolution of a solid in a liquid is typically an endothermic process. Therefore, for most compounds, solubility increases with increasing temperature, a principle that is fundamental to purification by recrystallization.[8] For 4-Chloroisoxazol-3-amine, it is expected that its solubility in most organic solvents will be significantly higher at elevated temperatures. This relationship can be quantified by generating a solubility curve, measuring solubility at several temperatures (e.g., 25°C, 40°C, 60°C).

Role of Solid-State Properties (Polymorphism)

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a profound impact on its thermodynamic properties, including solubility. Different polymorphs will have different lattice energies, and the less stable (metastable) form will generally exhibit higher solubility than the most stable form. When determining and reporting solubility, it is crucial to characterize the solid form of the starting material and the solid remaining after equilibration (e.g., by XRPD) to ensure that no polymorphic transformation has occurred during the experiment.

Practical Applications in Pharmaceutical Development

The quantitative solubility data generated for 4-Chloroisoxazol-3-amine is directly applicable to several key areas:

  • Crystallization Process Design: A solvent in which the compound has high solubility at a high temperature and low solubility at a low temperature is an ideal candidate for crystallization. The solubility data allows for the calculation of theoretical yield and the optimization of solvent volumes and cooling profiles.

  • Formulation Strategies: While this guide focuses on organic solvents, understanding these properties helps in the development of formulations. For instance, knowledge of solubility in solvents like ethanol or propylene glycol can be relevant for liquid dosage forms.

  • Biopharmaceutics Classification System (BCS): For APIs, solubility is a key parameter in the BCS, which classifies drugs based on their aqueous solubility and intestinal permeability.[9][10] A drug is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2-6.8.[9][10]

Conclusion

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1025. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved February 2, 2026, from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. [Link]

  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved February 2, 2026, from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 96-101. [Link]

  • Puzzarini, C., & Biczysko, M. (2023). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 28(10), 4075. [Link]

  • Ataman Kimya. (n.d.). 4-Chloroaniline. Retrieved February 2, 2026, from [Link]

  • European Medicines Agency (EMA). (2020). ICH guideline M9 on biopharmaceutics classification system-based biowaivers. [Link]

  • Quora. (2018). Are amines soluble in organic solvents? Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved February 2, 2026, from [Link]

Sources

Foundational

The Versatile Scaffold: Unlocking the Potential of 4-Chloroisoxazol-3-amine in Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, sta...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role as a valuable building block in the design of novel therapeutic agents. Among the myriad of substituted isoxazoles, 4-Chloroisoxazol-3-amine emerges as a particularly intriguing starting material, offering a trifecta of reactive sites for molecular elaboration. The presence of a nucleophilic amino group, a readily displaceable chloro substituent, and the isoxazole ring itself provides a versatile platform for the synthesis of diverse compound libraries with a wide range of pharmacological activities.[1][2] This technical guide delves into the potential applications of 4-Chloroisoxazol-3-amine in medicinal chemistry, with a focus on its role in the development of targeted therapies, particularly in the realm of oncology. We will explore its synthetic utility, structure-activity relationships of its derivatives, and their mechanisms of action, providing a comprehensive resource for researchers in the field of drug discovery.

The Isoxazole Core: A Gateway to Diverse Biological Activity

The isoxazole moiety is a cornerstone in the design of numerous biologically active molecules, demonstrating a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1] Its prevalence in both natural products and synthetic drugs underscores its importance. The isoxazole ring can act as a bioisostere for other functional groups, such as amides or esters, offering improved pharmacokinetic properties and metabolic stability. This strategic replacement can lead to enhanced potency, reduced toxicity, and novel intellectual property.

In the context of anticancer drug discovery, isoxazole derivatives have been shown to exert their effects through various mechanisms of action. These include the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, disruption of tubulin polymerization, and modulation of critical signaling pathways.[3][4][5] The inherent versatility of the isoxazole scaffold allows for the fine-tuning of molecular properties to achieve desired biological outcomes, making it a highly sought-after component in the medicinal chemist's toolbox.

Synthetic Strategies: Harnessing the Reactivity of 4-Chloroisoxazol-3-amine

The synthetic potential of 4-Chloroisoxazol-3-amine lies in the distinct reactivity of its functional groups. The amino group at the 3-position can be readily acylated, alkylated, or used as a nucleophile in condensation reactions. The chloro group at the 4-position is amenable to nucleophilic aromatic substitution and, more significantly, to modern cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These powerful synthetic tools allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, dramatically expanding the accessible chemical space.

Sources

Exploratory

Technical Guide: Reactivity Profile of the Amino Group in 4-Chloroisoxazol-3-amine

[1][2] Executive Summary The 3-amino group of 4-chloroisoxazol-3-amine presents a distinct reactivity profile characterized by severely attenuated nucleophilicity and latent ring instability .[1][2] Unlike electron-rich...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The 3-amino group of 4-chloroisoxazol-3-amine presents a distinct reactivity profile characterized by severely attenuated nucleophilicity and latent ring instability .[1][2] Unlike electron-rich anilines, this amine functions electronically more like an amide or a vinylogous urea due to the strong electron-withdrawing nature of the isoxazole core, further potentiated by the inductive withdrawal (-I) of the C4-chlorine atom.[1]

For drug development professionals, this molecule is a high-value scaffold (bioisostere for phenyl rings, privileged kinase inhibitor motif), but it requires specific protocols to functionalize.[2] Standard amine coupling conditions often fail.[2][3] This guide delineates the mechanistic bottlenecks and provides validated protocols to overcome the electronic deactivation of the exocyclic nitrogen.

Electronic & Structural Landscape

To predict reactivity, one must understand the electronic "poverty" of the exocyclic nitrogen.[3]

The "Push-Pull" Deactivation

The isoxazole ring is


-deficient.[1][2] The oxygen and nitrogen atoms within the ring exert a strong pull on the electron density.[3] When a chlorine atom is added at position 4, it introduces a secondary inductive withdrawal.[2][3]
  • Resonance Effect (+M): The exocyclic lone pair donates density into the ring (C3=N2 bond), effectively becoming part of the aromatic system.

  • Inductive Effect (-I): The C4-Cl withdraws density through the

    
    -framework.[1][2]
    

Result: The lone pair on the exocyclic nitrogen is essentially unavailable for protonation or weak electrophilic attack.[3] The pKa of the conjugate acid is estimated to be < 1.0 , making it significantly less basic than pyridine (pKa ~5.[3]2) or aniline (pKa ~4.6).[2][3]

Visualization of Electronic Deactivation

ElectronicProfile Amine Exocyclic NH2 (Lone Pair) Ring Isoxazole Core (Pi-Deficient) Amine->Ring Resonance (+M) Delocalization Reactivity Observed Reactivity: Amide-like Poor Nucleophile Ring->Reactivity Chlorine 4-Chloro Substituent (-I Effect) Chlorine->Ring Inductive (-I) Withdrawal Chlorine->Reactivity

Figure 1: Mechanistic flow of electron density away from the reactive center, resulting in deactivated nucleophilicity.

Nucleophilic Reactivity Profile

The functionalization of 4-chloroisoxazol-3-amine requires overcoming its high activation energy barrier.[1][2]

Acylation and Sulfonylation (Primary Utility)

This is the most common reaction pathway for generating drug candidates (e.g., sulfonamide antibiotics, kinase inhibitors).

  • Challenge: The amine is too weak to react with esters or carboxylic acids under standard EDC/NHS coupling conditions.[2][3]

  • Solution: Requires "hard" electrophiles (Acid Chlorides, Sulfonyl Chlorides, Isocyanates) and often requires a nucleophilic catalyst (DMAP) or deprotonation (NaH/LiHMDS).[2]

Alkylation

Direct alkylation with alkyl halides is sluggish and prone to over-alkylation or competitive ring N-alkylation (though C4-blocking prevents C-alkylation).[1][2]

  • Preferred Route: Reductive amination is generally ineffective due to poor imine formation.[2][3] Direct displacement requires elevated temperatures.[2][3]

Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Coupling this amine to aryl halides is difficult.[1][2] The amine binds poorly to Pd centers and can act as an inhibitor.[2][3]

  • Ligand Choice: Requires electron-rich, bulky ligands (e.g., Xantphos, BrettPhos) to facilitate the reductive elimination step.

Ring Stability Warning (Critical)

The "Gotcha": Under strongly basic conditions (e.g., NaOH, alkoxides) at high heat, 3-aminoisoxazoles can undergo ring opening (rearrangement to cyano-ketones or recyclization).[2] The 4-chloro substituent stabilizes the ring slightly against electrophiles but sensitizes it to nucleophilic ring opening at C5.[1][2]

Experimental Protocols

These protocols are designed to be self-validating. If the reaction color does not change or the TLC baseline remains clear, the activation energy has not been met.[3]

Protocol A: N-Sulfonylation (Synthesis of Sulfonamide Bioisosteres)

Standard conditions often stall.[1][2] This protocol uses pyridine as both solvent and base to drive the equilibrium.

Reagents:

  • 4-Chloroisoxazol-3-amine (1.0 eq)[1][2]

  • Aryl Sulfonyl Chloride (1.2 eq)[2]

  • Pyridine (anhydrous, 10 V)

  • DMAP (0.1 eq - Catalyst)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 4-chloroisoxazol-3-amine in anhydrous pyridine. The solution should be clear/light yellow.[2][3]

  • Addition: Add DMAP followed by the sulfonyl chloride portion-wise at 0°C. Note: Exotherm is minimal due to low nucleophilicity.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC (50% EtOAc/Hex) shows <50% conversion after 4 hours, heat to 50°C.

    • Validation: Product usually runs significantly higher (less polar) than the starting amine on silica.[2][3]

  • Workup: Quench with 1M HCl (to remove pyridine). Extract with EtOAc.[2][3]

    • Caution: Do not use strong base (NaOH) during workup to avoid ring degradation.[2][3]

Protocol B: N-Acylation (Amide Formation)

Using acid chlorides is mandatory; carboxylic acid coupling reagents are generally insufficient.[1][2]

Reagents:

  • 4-Chloroisoxazol-3-amine (1.0 eq)[1][2]

  • Acid Chloride (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • DCM (Dichloromethane) (10 V)

Step-by-Step:

  • Dissolution: Suspend amine in DCM. Add TEA.

  • Addition: Add acid chloride dropwise at 0°C.

  • Monitoring: Monitor by TLC. If the reaction is sluggish, add 10 mol% DMAP.[2][3]

  • Workup: Wash with sat. NaHCO3.

    • Troubleshooting: If no reaction occurs, switch solvent to THF and use NaH (1.1 eq) at 0°C to deprotonate the amine first (generating the amide anion), then quench with acid chloride.

Decision Logic for Functionalization

Use this flowchart to select the correct synthetic strategy based on your target electrophile.

ReactionLogic Start Target: Functionalize 4-Chloroisoxazol-3-amine ElectroType Identify Electrophile Start->ElectroType Acid Carboxylic Acid ElectroType->Acid AcidCl Acid/Sulfonyl Chloride ElectroType->AcidCl ArylHal Aryl Halide ElectroType->ArylHal Convert Convert to Acid Chloride (SOCl2/Oxalyl Cl) Acid->Convert Direct coupling fails Direct Protocol A/B: Base + DMAP (Catalyst) AcidCl->Direct Buchwald Pd-Catalysis: Xantphos/Pd2(dba)3 Cs2CO3, Dioxane, 100°C ArylHal->Buchwald Convert->Direct

Figure 2: Strategic decision tree for synthetic planning.

Physicochemical Data Summary

PropertyValue / BehaviorImplication for Synthesis
pKa (Conjugate Acid) ~0.5 - 1.5 (Est.)[1][2][4]Does not form salts with weak acids; requires strong acids for protonation.[1][2][3][4]
Nucleophilicity (N) Very Low (

on Mayr scale)
Inert to weak electrophiles (alkyl halides, esters).[1][4]
H-Bond Donor ModerateGood binder in protein pockets (kinase hinge regions).[1][2][4]
Base Stability Low (at high T)Avoid boiling in strong aqueous base (ring cleavage).[1][2][3][4]
Solubility Moderate in polar organicsSoluble in DMSO, DMF, Pyridine; poor in Hexanes/Water.[1][3][4]

References

  • Reactivity of 3-Aminoisoxazoles: Chebanov, V. A., et al. "Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication."[2] Chemistry of Heterocyclic Compounds, vol. 52, no.[2][3][5] 11, 2016, pp. 866–886.[2][3][5] Link

  • Nucleophilicity Scales: Mayr, H., et al. "Nucleophilicities of Amines, Amino Acids and Pyridines."[2][3] Angewandte Chemie International Edition, vol. 46, no.[2][3] 32, 2007, pp. 6176-6179.[2][3] Link

  • Isoxazole Ring Stability: Sperry, J. B., & Wright, D. L.[2][3] "Furans, Thiophenes and Related Heterocycles." Heterocyclic Chemistry in Drug Discovery, Wiley, 2013.[2][3] Link

  • Synthesis of Isoxazolyl Amides: Baidya, M., et al. "Synthesis and Pharmacological Activity of N-Isoxazolyl Amide Derivatives."[2][3] Molecules, vol. 22, 2017.[2][3] Link

Sources

Foundational

The Strategic Role of the 4-Chloro Substituent in the Reactivity of 4-Chloroisoxazol-3-amine: An In-depth Technical Guide for Synthetic and Medicinal Chemists

Abstract 4-Chloroisoxazol-3-amine is a pivotal building block in contemporary drug discovery and development, offering a unique combination of functionalities that can be selectively manipulated to construct complex mole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Chloroisoxazol-3-amine is a pivotal building block in contemporary drug discovery and development, offering a unique combination of functionalities that can be selectively manipulated to construct complex molecular architectures. The chlorine substituent at the 4-position is not merely a synthetic handle but a strategic element that profoundly influences the electronic and steric properties of the isoxazole core. This guide provides a comprehensive analysis of the role of the 4-chloro group, detailing its impact on the reactivity of the isoxazole ring and the adjacent amino group. We will delve into the mechanistic underpinnings of key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reactions of the amino group, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive core for designing novel drugs. The strategic functionalization of the isoxazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 4-Chloroisoxazol-3-amine, in particular, has emerged as a versatile intermediate, with its two distinct functional groups offering orthogonal reactivity. This guide will specifically focus on the pivotal role of the chlorine atom in dictating the synthetic utility of this valuable compound.

Electronic and Steric Landscape of 4-Chloroisoxazol-3-amine

The reactivity of 4-chloroisoxazol-3-amine is a direct consequence of the interplay between the electron-donating amino group at the 3-position and the electron-withdrawing chloro group at the 4-position.

  • Electronic Effects: The chlorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I effect), which polarizes the C4-Cl bond and reduces the electron density at the C4 position. This makes the C4 carbon susceptible to nucleophilic attack. Conversely, the amino group at the 3-position is a strong electron-donating group through resonance (+M effect), which increases the electron density of the isoxazole ring, particularly at the C5 position. This electronic push-pull relationship is crucial in modulating the overall reactivity of the molecule. Computational studies on substituted isoxazoles have shown that the nature and position of substituents significantly influence the molecule's electronic and optical properties.[2][3]

  • Steric Effects: The chlorine atom is relatively small, and its steric hindrance at the 4-position is generally minimal, allowing for the approach of various nucleophiles and catalyst systems.[4] This is a significant advantage over bulkier leaving groups.

The following diagram illustrates the key electronic influences on the 4-chloroisoxazol-3-amine core.

G cluster_0 4-Chloroisoxazol-3-amine cluster_1 Electronic Effects C3 C3 N2 N2 C3->N2 NH2 NH₂ C3->NH2 O1 O1 N2->O1 C5 δ- O1->C5 C4 δ+ C5->C4 C4->C3 Cl δ- C4->Cl Inductive -I Effect of Cl Inductive->C4 Electron withdrawal Resonance +M Effect of NH₂ Resonance->C5 Electron donation

Caption: Electronic effects in 4-chloroisoxazol-3-amine.

Reactivity at the 4-Position: The Chlorine as a Leaving Group

The primary role of the chlorine substituent is to act as a good leaving group in nucleophilic aromatic substitution (SNAr) and as a handle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the C4 position, induced by the adjacent chlorine and the isoxazole ring nitrogen, makes it susceptible to attack by nucleophiles. While SNAr reactions on electron-rich aromatic systems are generally difficult, the electronic properties of the isoxazole ring facilitate this transformation.

Mechanism of SNAr:

The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the isoxazole ring.

SNAr_Mechanism Start 4-Chloroisoxazol-3-amine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 4-Substituted-isoxazol-3-amine + Cl⁻ Intermediate->Product Chloride Elimination

Caption: Generalized SNAr mechanism.

Experimental Protocol: Synthesis of 4-(Phenylamino)isoxazol-3-amine

This protocol describes a typical SNAr reaction where the chlorine atom is displaced by an aniline nucleophile.

Materials:

  • 4-Chloroisoxazol-3-amine

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-chloroisoxazol-3-amine (1.0 eq) in DMF, add aniline (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(phenylamino)isoxazol-3-amine.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileProductTypical Yield (%)
Aniline4-(Phenylamino)isoxazol-3-amine75-85
Benzylamine4-(Benzylamino)isoxazol-3-amine80-90
Sodium methoxide4-Methoxyisoxazol-3-amine60-70
Sodium thiophenoxide4-(Phenylthio)isoxazol-3-amine70-80
Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond of 4-chloroisoxazol-3-amine is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds. These reactions are cornerstones of modern organic synthesis and are widely used in drug discovery.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the isoxazole core and a variety of aryl or vinyl boronic acids or esters. This reaction is highly versatile and tolerant of a wide range of functional groups.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Coupling Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Cl ArPd(II)ClL2 Ar-Pd(II)(Cl)L₂ OxAdd->ArPd(II)ClL2 Transmetalation Transmetalation ArPd(II)ClL2->Transmetalation Ar'-B(OR)₂ ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Phenylisoxazol-3-amine

Materials:

  • 4-Chloroisoxazol-3-amine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 4-chloroisoxazol-3-amine (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield 4-phenylisoxazol-3-amine.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of N-substituted 3-aminoisoxazole derivatives. This reaction is particularly useful for introducing diverse amine functionalities. The palladium-catalyzed amination of aryl chlorides has been extensively studied and optimized.[5][6][7][8][9]

Experimental Protocol: Synthesis of N-Phenyl-4-(phenylamino)isoxazol-3-amine

Materials:

  • 4-Chloroisoxazol-3-amine

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To an oven-dried reaction tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Add 4-chloroisoxazol-3-amine (1.0 eq) and aniline (1.2 eq).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Reactivity of the 3-Amino Group

The amino group at the 3-position is a versatile functional group that can undergo a variety of transformations, including acylation, sulfonylation, and diazotization. The presence of the 4-chloro substituent can influence the nucleophilicity of the amino group, although in many cases, it can be reacted selectively.

Acylation and Sulfonylation

The 3-amino group readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are typically straightforward and high-yielding. Practical methods for the sulfonylation of amines are well-established.[4]

Experimental Protocol: Synthesis of N-(4-Chloroisoxazol-3-yl)acetamide

Materials:

  • 4-Chloroisoxazol-3-amine

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-chloroisoxazol-3-amine (1.0 eq) in DCM.

  • Add pyridine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired acetamide.

Application in Drug Discovery: A Privileged Scaffold

The diverse reactivity of 4-chloroisoxazol-3-amine makes it a valuable scaffold in drug discovery.[10][11] The ability to selectively functionalize both the C4 and N3 positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, derivatives of 4-amino-3-chlorobenzoate have been synthesized and evaluated as EGFR inhibitors.[12] Furthermore, isoxazolo[3,4-b]pyridine derivatives have been developed as novel FLT3 covalent inhibitors for the treatment of acute myeloid leukemia.[13]

Conclusion

The chlorine substituent in 4-chloroisoxazol-3-amine is a key determinant of its reactivity, enabling a wide range of synthetic transformations. Its electron-withdrawing nature activates the C4 position for nucleophilic aromatic substitution, while also serving as an effective handle for palladium-catalyzed cross-coupling reactions. The interplay between the 4-chloro and 3-amino groups provides a versatile platform for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of the principles and protocols governing the reactivity of this important building block, offering a valuable resource for chemists engaged in the design and synthesis of novel therapeutics.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. (2024). [Link]

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  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. (n.d.). [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. NIH. (2014). [Link]

  • Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. ResearchGate. (2025). [Link]

  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. (2020). [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. ResearchGate. (2025). [Link]

  • Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. NIH. (n.d.). [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. (n.d.). [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. (n.d.). [Link]

  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery. PubMed. (2025). [Link]

  • Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines. PMC. (n.d.). [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar. (n.d.). [Link]

  • The electronic states of isoxazole studied by VUV absorption, electron energy-loss spectroscopies and ab initio multi-reference configuration interaction calculations | Request PDF. ResearchGate. (2025). [Link]

  • Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. PubMed. (2023). [Link]

  • Substituted pyridines from isoxazoles: scope and mechanism. RSC Publishing. (n.d.). [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. (n.d.). [Link]

  • Efficient Pd-catalyzed amination reactions for heterocycle functionalization. PubMed. (n.d.). [Link]

  • Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. NIH. (n.d.). [Link]

  • (PDF) Mannich reactions of nucleophilic aromatic compounds involving aminals and ?-amino ethers activated by chlorosilane derivatives; catalysis by chlorotrimethylsilane. ResearchGate. (2025). [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF. ResearchGate. (n.d.). [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. (2025). [Link]

  • A Computational Investigation of the Substituent Effects on Geometric, Electronic, and Optical Properties of Siloles and 1,4-Disilacyclohexa-2,5-dienes. PubMed. (2017). [Link]

Sources

Protocols & Analytical Methods

Method

N-Acylation Reactions of 4-Chloroisoxazol-3-amine: A Comprehensive Guide for Synthetic and Medicinal Chemists

An Application and Protocol Guide Introduction: The Strategic Value of the Isoxazole Scaffold The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous clinically significant drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[2][3] The isoxazole core is recognized for its diverse pharmacological activities, which span anticancer, antimicrobial, and anti-inflammatory applications.[3][4]

Within this valuable class of compounds, 4-chloroisoxazol-3-amine stands out as a versatile and strategic building block. The presence of three distinct functional handles—a nucleophilic amine, an electrophilic chlorinated carbon, and the isoxazole ring itself—offers a rich platform for molecular elaboration. The N-acylation of the 3-amino group is a fundamental and highly effective transformation for generating libraries of novel compounds. The resulting N-acyl amides are crucial intermediates in the synthesis of complex molecules and are themselves candidates for drug discovery programs.[5]

This guide provides an in-depth exploration of the N-acylation of 4-chloroisoxazol-3-amine. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization. This document is designed for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this important intermediate.

Part 1: Core Principles and Mechanistic Insights

The N-acylation of 4-chloroisoxazol-3-amine is a classic example of nucleophilic acyl substitution. The reaction hinges on the interplay between the nucleophilic amino group and an electrophilic acylating agent.

Reactivity of 4-Chloroisoxazol-3-amine

The primary amino group at the 3-position is the key nucleophile in this reaction. However, its reactivity is modulated by the electronic nature of the isoxazole ring. The heterocyclic ring and the C4-chloro substituent are electron-withdrawing, which reduces the electron density on the nitrogen atom. This makes 4-chloroisoxazol-3-amine a less potent nucleophile compared to simple alkylamines, classifying it as a weakly nucleophilic heterocyclic amine.[6] This characteristic necessitates careful selection of reaction conditions to achieve efficient acylation.

The Reaction Mechanism: Acylation with Acyl Chlorides

The most common and efficient method for acylating 4-chloroisoxazol-3-amine involves the use of highly reactive acyl chlorides. The reaction proceeds via a two-stage addition-elimination mechanism.[7][8]

  • Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the amine's nitrogen atom attacking the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[8]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the most stable leaving group, the chloride ion, is expelled.

  • Deprotonation (Role of the Base): The immediate product is a protonated amide. A crucial final step is the deprotonation of the nitrogen atom by a base. This step is vital because the reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. In the absence of a base, this HCl would protonate the starting 4-chloroisoxazol-3-amine, forming an ammonium salt. This salt is no longer nucleophilic, effectively quenching the reaction.[9] Therefore, at least a stoichiometric amount of a suitable base is required to neutralize the acid and drive the reaction to completion.[10]

N-Acylation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation Amine R-NH₂ (4-Chloroisoxazol-3-amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Addition AcylCl R'-COCl (Acyl Chloride) AcylCl->Intermediate Intermediate_2 Tetrahedral Intermediate ProtonatedAmide Protonated Amide + Cl⁻ Intermediate_2->ProtonatedAmide C=O reforms, Cl⁻ leaves ProtonatedAmide_2 Protonated Amide FinalAmide Final Amide (N-acyl product) ProtonatedAmide_2->FinalAmide Base Base (e.g., Et₃N) Base->FinalAmide Neutralization Salt Base-H⁺Cl⁻

Caption: General mechanism of N-acylation via addition-elimination.

Part 2: Experimental Protocols

The following protocols provide robust and reproducible methods for the N-acylation of 4-chloroisoxazol-3-amine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Standard Acylation using an Acyl Chloride and Triethylamine

This protocol is a widely used method for forming amide bonds under anhydrous conditions. It is suitable for a broad range of acyl chlorides.

Materials and Reagents:

  • 4-Chloroisoxazol-3-amine

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (Et₃N), anhydrous (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-chloroisoxazol-3-amine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add anhydrous triethylamine (1.2 eq) to the stirring solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with the acyl chloride.[10]

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring amine solution over 10-15 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any excess acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Workflow_Protocol_1 start Start setup 1. Dissolve amine & Et₃N in anhydrous DCM under N₂ start->setup cool 2. Cool to 0 °C (Ice Bath) setup->cool add 3. Add acyl chloride solution dropwise cool->add react 4. Stir at RT (Monitor by TLC) add->react workup 5. Aqueous Work-up (Wash with NaHCO₃, H₂O, Brine) react->workup dry 6. Dry organic layer (MgSO₄) & Concentrate workup->dry purify 7. Purify (Recrystallization or Chromatography) dry->purify end End (Pure N-acyl product) purify->end

Caption: Experimental workflow for standard N-acylation.

Protocol 2: Acylation under Schotten-Baumann Conditions

This classic method utilizes a two-phase system, which is advantageous for its simplicity, scalability, and ability to neutralize the acid byproduct in an aqueous phase.[11][12]

Materials and Reagents:

  • 4-Chloroisoxazol-3-amine

  • Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • 1 M Hydrochloric acid (HCl) solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask, dissolve 4-chloroisoxazol-3-amine (1.0 eq) in an organic solvent like DCM.

  • Aqueous Base: In a separate beaker, prepare a 2 M aqueous solution of NaOH (2.0-3.0 eq). Add this aqueous base to the flask containing the amine solution.

  • Cooling and Addition: Cool the biphasic mixture to 0 °C in an ice bath and stir vigorously to ensure good mixing between the phases. Add the acyl chloride (1.1 eq) dropwise, either neat or as a solution in the same organic solvent.

  • Reaction: After addition, remove the ice bath and continue to stir vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with 1 M HCl (to remove any unreacted amine), followed by water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Part 3: Data Presentation and Optimization Parameters

The success of the N-acylation reaction depends on the careful selection of reagents and conditions. The following table summarizes key parameters for consideration.

ParameterAcylating AgentBaseSolventTemp. (°C)Typical YieldNotes & Rationale
A Acetyl ChlorideEt₃NDCM0 to RT>90%Highly reactive, standard conditions. Cooling is essential to prevent side reactions.
B Benzoyl ChlorideEt₃NDCM0 to RT>85%Less reactive than acetyl chloride but still efficient.
C Chloroacetyl ChlorideEt₃NTHF0 to RT>80%The product is a versatile intermediate for further functionalization.
D Benzoyl Chloride2M aq. NaOHDCM0 to RT>85%Schotten-Baumann conditions. Vigorous stirring is key for interfacial reaction.[13]
E Acetic AnhydridePyridinePyridineRT to 6070-85%Less reactive than acyl chlorides; may require heating. Pyridine acts as both base and nucleophilic catalyst.
F Carboxylic AcidHOBt/EDCDMF0 to RT65-80%Peptide coupling conditions for when the acyl chloride is unavailable or unstable. HOBt minimizes side reactions.

Key Optimization Insights:

  • Choice of Base: Triethylamine is a standard, non-nucleophilic hindered base perfect for scavenging HCl. Pyridine can also be used and may act as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate, which can be beneficial for less reactive systems.[10] For Schotten-Baumann conditions, an inorganic base like NaOH or K₂CO₃ is cost-effective and efficient.[11]

  • Solvent Selection: Anhydrous aprotic solvents like DCM, THF, or acetonitrile are preferred for Protocol 1 to prevent hydrolysis of the acyl chloride.[10] The choice often comes down to the solubility of the starting materials and product.

  • Acylating Agent Reactivity: The general order of reactivity is Acyl Chloride > Acid Anhydride > Carboxylic Acid (with coupling agent). For weakly nucleophilic amines like 4-chloroisoxazol-3-amine, the more reactive acyl chlorides are generally the most effective choice.

  • Temperature Management: The reaction between amines and acyl chlorides is highly exothermic. Starting the reaction at 0 °C and adding the acyl chloride slowly is a critical safety and yield-optimization measure.[10]

References

  • Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). N-Acylation of Amines with N-Acylbenzotriazoles. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Varma, R. S. (1999). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43–45. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. [Link]

  • Reddit r/OrganicChemistry. (2022). Acid chloride reaction with amine. [Link]

  • Kumbhare, R. M., et al. (2012). Synthesis, characterization and anticancer activity of some novel isoxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(19), 6081-6085. [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

Sources

Application

Application Note: Solid-Phase Synthesis with 4-Chloroisoxazol-3-amine

Part 1: Executive Summary & Chemical Context The 4-chloroisoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors, antibacterial agents, and ion channel modula...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The 4-chloroisoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors, antibacterial agents, and ion channel modulators. The 4-chloro substituent provides metabolic stability (blocking C4-oxidation) and modulates the electronic properties of the ring.

However, for the solid-phase organic chemist, this building block presents a specific challenge: extreme nucleophilic deactivation.

The Nucleophilicity Gap

Unlike aliphatic amines or even simple anilines, the amino group at the 3-position of the isoxazole ring is electronically coupled to the electronegative oxygen and nitrogen of the ring.

  • pKa Analysis: The conjugate acid of 3-aminoisoxazole has a pKa of ~2.3. The electron-withdrawing chlorine at C4 further lowers this value, likely below 2.0.

  • Implication: Under standard coupling conditions (e.g., EDC/HOBt, DIEA), this amine is virtually inert. It behaves more like an amide than an amine.

Core Directive: This guide details high-energy activation protocols required to force this coupling on solid support, treating the isoxazole not as a standard amine, but as a weak nucleophile requiring "pre-activation" or highly reactive electrophiles.

Part 2: Strategic Workflows (Visualization)

The following flowchart outlines the three validated pathways for incorporating 4-chloroisoxazol-3-amine into a solid-phase library.

G cluster_0 Resin-Bound Electrophiles Resin_Acid Resin-Linker-COOH (Carboxylic Acid) Method_A Method A: Amide Coupling (POCl3 or HATU/HOAt) Resin_Acid->Method_A Resin_SO2Cl Resin-Linker-SO2Cl (Sulfonyl Chloride) Method_B Method B: Sulfonylation (LiHMDS/THF) Resin_SO2Cl->Method_B Resin_NCO Resin-Linker-N=C=O (Isocyanate) Method_C Method C: Urea Formation (Base Catalysis) Resin_NCO->Method_C Amine 4-Chloroisoxazol-3-amine (Solution Phase) Amine->Method_A Amine->Method_B Amine->Method_C Product_Amide Resin-Amide-Isoxazole Method_A->Product_Amide Product_Sulf Resin-Sulfonamide-Isoxazole Method_B->Product_Sulf Product_Urea Resin-Urea-Isoxazole Method_C->Product_Urea

Figure 1: Strategic coupling pathways. Note that Method A and B require conditions significantly more aggressive than standard peptide synthesis.

Part 3: Detailed Experimental Protocols

Method A: Amide Bond Formation (The "Acid Chloride" Route)

Standard uronium reagents (HBTU/HCTU) often fail to drive this reaction to completion. The most robust method involves in situ generation of the acid chloride or using the highly reactive phosphorus oxychloride (POCl3) method.

Reagents:

  • Resin-bound Carboxylic Acid (e.g., on Wang or Rink Amide resin)

  • 4-Chloroisoxazol-3-amine (5.0 equiv)

  • POCl3 (Phosphorus oxychloride)

  • Pyridine (anhydrous)

  • DCM (Dichloromethane)

Protocol:

  • Preparation: Swell the resin (100 mg, ~0.1 mmol loading) in dry DCM for 30 min.

  • Activation: In a separate vial, dissolve the resin-bound acid precursor (if coupling an amino acid) or prepare the resin. Note: For resin-bound acids, we activate directly on the solid phase.

  • Coupling Cocktail: Suspend resin in anhydrous Pyridine (2 mL). Add 4-Chloroisoxazol-3-amine (5.0 equiv).

  • Reaction Trigger: Cool the vessel to 0°C. Dropwise add POCl3 (2.0 equiv).

  • Incubation: Shake at 0°C for 30 min, then warm to Room Temperature (RT) and shake for 4 hours.

    • Mechanism:[1][2][3] POCl3 generates a transient phosphoryl chloride intermediate which is highly susceptible to nucleophilic attack, even by weak amines.

  • Washing: Filter and wash extensively: DCM (x3), DMF (x3), MeOH (x3), DCM (x3).

  • QC: Cleave a small aliquot (95% TFA) and check via LCMS. If incomplete, repeat with fresh reagents.

Method B: Sulfonamide Formation (Anion Generation)

Direct reaction with sulfonyl chlorides is sluggish. Deprotonating the amine with a strong base before addition to the resin dramatically increases the reaction rate.

Reagents:

  • Resin-bound Sulfonyl Chloride (e.g., Chlorosulfonated Polystyrene)

  • 4-Chloroisoxazol-3-amine

  • LiHMDS (Lithium hexamethyldisilazide, 1.0M in THF)

  • Anhydrous THF

Protocol:

  • Amine Activation: In a dry vial under Argon, dissolve 4-Chloroisoxazol-3-amine (3.0 equiv relative to resin) in anhydrous THF.

  • Deprotonation: Cool to -78°C (or 0°C if strictly necessary). Add LiHMDS (3.5 equiv). Stir for 15 min. The solution may turn yellow/orange, indicating the formation of the lithium amide anion.

  • Coupling: Transfer the cold anion solution via cannula/syringe to the pre-swollen Resin-Sulfonyl Chloride (in THF) at 0°C.

  • Incubation: Allow to warm to RT and shake for 2–4 hours.

  • Quench: Add MeOH carefully to quench excess base.

  • Wash: THF (x3), MeOH (x3), DCM (x3).

Part 4: Analytical Data & Troubleshooting

Table 1: Comparison of Coupling Reagents for 4-Chloroisoxazol-3-amine

Coupling ReagentBaseSolventConversion (2h)Conversion (24h)Notes
HBTU / HOBt DIEADMF< 5%~15%Not Recommended. Amine is too weak.
HATU / HOAt CollidineDMF40%85%Viable. Use for automated synthesis.
POCl3 PyridinePyridine> 95%N/AGold Standard. Fast but requires manual handling.
Ghosez's Reagent DIEADCM> 90%N/AExcellent alternative to POCl3 (safer).

Troubleshooting Guide:

  • Issue: Low loading/conversion.

    • Root Cause:[2][3][4][5][6] The isoxazole ring N-O bond can be sensitive to strong reducing agents, but the main issue is usually insufficient activation of the electrophile.

    • Fix: Switch from DIEA to Pyridine or Collidine. Pyridine acts as both solvent and nucleophilic catalyst (forming an N-acyl pyridinium intermediate).

  • Issue: Ring Cleavage (Nitrile formation).

    • Root Cause:[2][3][4][5][6] Exposure to strong base (e.g., NaOH, prolonged LiHMDS > RT) can open the isoxazole ring.

    • Fix: Keep LiHMDS reactions cold (0°C) and quench immediately after completion. The 4-chloro substituent adds stability, but caution is still required.

Part 5: References

  • Reactivity of Aminoisoxazoles:

    • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[3][7][8] Current Opinion in Drug Discovery & Development.

    • Context: Discusses the electronic deactivation of the 3-amino group.

    • (PubMed Entry)

  • Solid-Phase Coupling Protocols (POCl3 Method):

    • Burbuliene, M. M., et al. (2009). Synthesis of sulfamoylphenyl-functionalized non-natural amino acids. Arkivoc.

    • Context: Adapts the POCl3/Pyridine method for weak aniline-like nucleophiles on solid support.

  • pKa and Chemical Properties:

    • PubChem Compound Summary for 3-Aminoisoxazole.

    • Context: Provides foundational data on the basicity (or lack thereof) of the scaffold.

  • General Heterocycle Coupling Guide:

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Context: Authoritative review on coupling difficult amines (including heteroaromatics) using acid chlorides and HATU.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Chloroisoxazol-3-amine Synthesis

Executive Summary This guide addresses the synthesis of 4-chloroisoxazol-3-amine (CAS: 2164-38-7) via the direct electrophilic chlorination of 3-aminoisoxazole . While 3-aminoisoxazoles are valuable precursors for sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 4-chloroisoxazol-3-amine (CAS: 2164-38-7) via the direct electrophilic chlorination of 3-aminoisoxazole . While 3-aminoisoxazoles are valuable precursors for sulfonamide antibiotics and agrochemicals, the electron-rich nature of the amine makes the ring susceptible to oxidation and N-chlorination.

The recommended protocol utilizes N-Chlorosuccinimide (NCS) as a mild chlorinating agent to ensure regioselectivity at the C-4 position while minimizing ring opening or over-chlorination.

Core Experimental Protocol (Gold Standard)

This protocol is designed for high regioselectivity, favoring C-4 substitution over N-chlorination.

Reaction Scheme

Substrate: 3-Aminoisoxazole Reagent: N-Chlorosuccinimide (NCS) Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Preparation : Charge a clean, dry round-bottom flask with 3-aminoisoxazole (1.0 equiv).

  • Solvation : Add DMF (5–10 volumes relative to substrate mass). Stir until fully dissolved.

    • Note: DMF is preferred over DCM due to the higher solubility of NCS and the stabilization of the polar transition state.

  • Reagent Addition : Cool the solution to 0–5°C using an ice bath. Add NCS (1.05 equiv) portion-wise over 30 minutes.

    • Critical: Slow addition prevents localized high concentrations of Cl⁺, reducing oxidative dimerization side products.

  • Reaction : Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 4–12 hours.

    • Monitoring: Check by TLC or LC-MS. The product is usually less polar than the starting material.

  • Workup :

    • Pour the reaction mixture into ice-cold water (10 volumes).

    • Extract with Ethyl Acetate (EtOAc) (3x).

    • Wash the combined organic layers with water (2x) to remove DMF and residual succinimide.

    • Wash with Brine (1x), dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification : Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient) if necessary.

Troubleshooting Guide (FAQ)

Issue 1: Low Conversion or Stalled Reaction

Q: The reaction stalls at 60-70% conversion even after 24 hours. Should I add more NCS?

A: Do not simply add more NCS.

  • Diagnosis: The accumulation of succinimide (the byproduct) can inhibit the reaction in non-polar solvents, or the reagent may have decomposed if wet.

  • Solution:

    • Check Reagent Quality: NCS degrades over time. Recrystallize your NCS from benzene or glacial acetic acid if it is old or yellowed.

    • Temperature Bump: Increase temperature to 40–50°C . The activation energy for C-4 chlorination is moderate; mild heating often pushes the reaction to completion without decomposing the ring.

    • Catalysis: Add 5-10 mol% of NH₄OAc or HCl (catalytic). Acid catalysis activates the NCS.[1]

Issue 2: Formation of Side Products (N-Chlorination)

Q: I see a new spot on TLC that reverts to starting material upon heating. What is it?

A: This is likely the N-chloro intermediate .

  • Mechanism: Kinetic attack often occurs at the exocyclic amine nitrogen first (N-Cl), which is reversible. The thermodynamic product is the C-4 chloro compound.

  • Fix: Heat the reaction mixture to 50–60°C for 1–2 hours. This promotes the rearrangement of the N-chloro species to the C-4 position (Orton-like rearrangement).

Issue 3: Poor Yield During Workup

Q: My LC-MS shows 95% conversion, but I only isolate 40% yield. Where is my product?

A: The product is small and polar enough to be water-soluble, especially in the presence of DMF.

  • Fix 1 (Solvent Switch): Use Acetonitrile (MeCN) instead of DMF. MeCN can be evaporated directly before the aqueous workup, reducing product loss during extraction.

  • Fix 2 (Salting Out): Saturate the aqueous phase with NaCl before extraction to decrease the water solubility of the isoxazole.

Optimization Data: Solvent & Reagent Screening

The following table summarizes the impact of solvent choice on yield and reaction time for the chlorination of 3-aminoisoxazole (1.0 g scale).

SolventTemperatureTimeYield (%)Comments
DMF 25°C6 h88% Recommended. Excellent solubility; fast rate. Requires thorough water wash.
Acetonitrile Reflux (82°C)2 h82%Good for scale-up. Easy solvent removal. Slightly higher impurities.
DCM 25°C18 h65%Slow reaction. NCS is poorly soluble. Heterogeneous mixture.
Acetic Acid 25°C4 h75%Fast, but difficult workup. Risk of N-acetylation side products.

Visualizations

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the kinetic vs. thermodynamic pathways and the role of the solvent.

ReactionPathway Start 3-Aminoisoxazole Intermediate N-Chloro Intermediate (Kinetic Product) Start->Intermediate Fast (< 1h) Product 4-Chloroisoxazol-3-amine (Thermodynamic Product) Start->Product Direct C-4 Attack (Slow) NCS + NCS Intermediate->Start Reversible Transition Rearrangement (Heat/Acid) Intermediate->Transition 50°C Transition->Product Irreversible

Caption: Kinetic N-chlorination vs. thermodynamic C-4 chlorination pathways.

Figure 2: Optimized Workflow Decision Tree

Follow this logic to determine the best workup strategy based on your scale and solvent.

Workflow Start Reaction Complete (LC-MS Check) SolventCheck Solvent Used? Start->SolventCheck DMF DMF SolventCheck->DMF MeCN Acetonitrile SolventCheck->MeCN DMF_Path Pour into 10x Ice Water DMF->DMF_Path MeCN_Path Evaporate Solvent first MeCN->MeCN_Path Extract Extract w/ EtOAc (3x) DMF_Path->Extract MeCN_Path->Extract Wash Wash w/ H2O (2x) + Brine Extract->Wash PurityCheck Purity > 95%? Wash->PurityCheck Recryst Recrystallize (EtOH/H2O) PurityCheck->Recryst No Final Dry & Store (4-Chloroisoxazol-3-amine) PurityCheck->Final Yes Recryst->Final

Caption: Decision tree for workup and purification based on solvent selection.

References

  • Regioselectivity of NCS Chlorination

    • Title: Deaminative chlorination of aminoheterocycles (Contextual reference for chlorin
    • Source: N
    • URL:[Link]

  • Isoxazole Chemistry & Reactivity

    • Title: Reactions of 3(5)
    • Source: ResearchGate (Chemistry of Heterocyclic Compounds)
    • URL:[Link]

  • NCS Reagent Profile

    • Title: N-Chlorosuccinimide (NCS) Reagent Guide.
    • Source: Organic Chemistry Portal
    • URL:[Link][1][2]

Sources

Optimization

Common byproducts in 4-Chloroisoxazol-3-amine reactions

This technical guide addresses the specific stability and reactivity challenges associated with 4-Chloroisoxazol-3-amine . This scaffold is a deceptive "privileged structure" in medicinal chemistry: it appears robust but...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific stability and reactivity challenges associated with 4-Chloroisoxazol-3-amine . This scaffold is a deceptive "privileged structure" in medicinal chemistry: it appears robust but possesses specific vulnerabilities—notably the lability of the N–O bond under basic conditions and the susceptibility of the C4-chlorine to hydrodehalogenation during cross-coupling.

Topic: Troubleshooting Common Byproducts & Reactivity Issues Target Audience: Medicinal Chemists & Process Development Scientists Version: 2.1 (Current as of 2026)

Executive Summary: The Reactivity Triad

The 4-chloroisoxazol-3-amine scaffold presents three distinct reactivity zones that lead to predictable byproducts if not managed:

  • The C3-Amine: Significantly less nucleophilic than aniline due to the electron-deficient heterocycle. Requires forcing conditions that often trigger side reactions.

  • The Isoxazole Core (N-O Bond): The "weak link." Susceptible to base-catalyzed ring opening (Kemp-type elimination), yielding nitriles.

  • The C4-Chlorine: A pseudo-benzylic halide that is prone to unwanted oxidative addition or hydrodehalogenation (Cl

    
     H) during metal-catalyzed reactions.
    

Troubleshooting Guide & FAQs

Module A: The "Vanishing Ring" (Base-Induced Degradation)

User Question: I am attempting to alkylate the C3-amine using NaH in DMF. The reaction turns dark black/brown, and LCMS shows a mass corresponding to the starting material but with a different retention time, or a complex mixture of nitriles. What is happening?

Technical Diagnosis: You are likely observing base-induced isoxazole fragmentation . The proton at C5 (if unsubstituted) is acidic (


). Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) deprotonate C5, triggering an E1cB-like elimination that cleaves the weak N–O bond.

The Byproduct: The primary byproduct is the ring-opened


-chloro-cyanoacetamide  derivative (or its enol form).

Corrective Protocol:

  • Switch Bases: Avoid hard, non-nucleophilic bases (NaH, LiHMDS).

  • Use "Soft" Deprotonation: Utilize bases with

    
     such as 
    
    
    
    or
    
    
    in a polar aprotic solvent (MeCN or DMF).
  • Phase Transfer: Consider biphasic conditions (DCM/Water) with Tetrabutylammonium bromide (TBAB) and NaOH/KOH. While NaOH is strong, the phase transfer kinetics often favor N-alkylation over C5-deprotonation.

Visualization: Mechanism of Ring Failure

RingOpening Figure 1: Base-Catalyzed Fragmentation Pathway of Isoxazoles SM 4-Chloroisoxazol-3-amine Anion C5-Carbanion Intermediate SM->Anion Deprotonation at C5 Base Strong Base (NaH) Base->Anion Transition N-O Bond Cleavage Anion->Transition Electron cascade Product Ring-Opened Nitrile (α-chloro-cyanoacetamide) Transition->Product Irreversible

Module B: The "Missing Chlorine" (Hydrodehalogenation)

User Question: I am performing a Buchwald-Hartwig coupling to attach an aryl group to the amine. The coupling works, but I see a ~10-15% impurity with a mass of [M-34]. It looks like the chlorine fell off.

Technical Diagnosis: This is Hydrodehalogenation . During the catalytic cycle, the Palladium center inserts into the C4-Cl bond (oxidative addition) instead of, or subsequent to, the desired cycle. This is exacerbated if the reaction mixture contains hydride sources (e.g., from solvent decomposition or impure bases) or if the reaction is overheated.

The Byproduct: 3-Amino-isoxazole (Des-chloro analog).

Corrective Protocol:

  • Ligand Selection: Switch to bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos . These facilitate the oxidative addition into the partner's aryl bromide/iodide faster than the deactivated isoxazole chloride.

  • Catalyst Loading: High Pd loading increases the risk of side reactions. Optimize to

    
    .
    
  • Solvent Purge: Oxygen promotes homocoupling, but trace water/alcohols can act as hydride sources. Ensure solvents are anhydrous and degassed.

Data: Ligand Performance for Isoxazole Amination

LigandYield (%)Des-Chloro Impurity (%)Recommendation
PPh3 35%25%❌ Avoid (Poor selectivity)
BINAP 60%12%⚠️ Use with caution
XPhos 88%<2%Preferred (Steric bulk protects Cl)
BrettPhos 92%<1%Excellent for difficult substrates
Module C: The "Stubborn Amine" (Amide Coupling Failures)

User Question: I cannot get HATU or EDC to couple this amine to my carboxylic acid. I mostly recover starting material or see the activated ester hydrolyzing.

Technical Diagnosis: The 3-amino group is electronically deactivated by the adjacent N-O bond and the C4-chlorine. It is a poor nucleophile . Standard coupling reagents (HATU/EDC) form an activated ester of the acid, which sits waiting for the amine. If the amine is too slow, moisture hydrolyzes the ester back to the acid.

The Byproduct:

  • Hydrolyzed Acid: Recovery of starting materials.

  • N-Acylurea: (If using EDC/DCC) Rearrangement byproduct.

  • Bis-acylation: If forced with acid chlorides, you may get the imide (two acyl groups).

Corrective Protocol:

  • Activation Switch: Abandon carbodiimides/uroniums. Convert the carboxylic acid to the Acid Chloride (using

    
     or 
    
    
    
    ).
  • Base Catalyst: Use Pyridine as both solvent and base, or add DMAP (0.1 eq) to catalyze the acyl transfer.

  • Temperature: Heat is often required (

    
    ) for these deactivated amines, which HATU cannot withstand.
    

Decision Tree: Coupling Strategy

CouplingStrategy Figure 2: Strategic Selection for Deactivated Amine Coupling Start Start: Amide Coupling with 4-Cl-Isoxazol-3-amine Check1 Is the Acid Partner Base Sensitive? Start->Check1 MethodA Method A: Acid Chloride (SOCl2/DMF cat.) + Pyridine Check1->MethodA No (Stable) MethodB Method B: HATU + HOAt (Reflux in DCE) Check1->MethodB Yes (Sensitive) MethodC Method C: POCl3 Activation (One-pot) MethodB->MethodC If Method B Fails

References & Authoritative Sources

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.

    • Relevance: Establishes the utility and basic reactivity profile of the isoxazole scaffold.

  • Buchwald, S. L., et al. (2008). Ligand effects in Pd-catalyzed C-N bond formation. Chemical Science.

    • Relevance: Foundational text for selecting XPhos/BrettPhos to prevent side reactions like dehalogenation.

  • Kemp, D. S., & Casey, M. L. (1973). The Kemp elimination. Mechanism of the base-catalyzed ring opening of benzisoxazoles. Journal of the American Chemical Society.

    • Relevance: Mechanistic grounding for the base-induced ring opening (E1cB) described in Module A.

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.

    • Relevance: Details the specific fragmentation pathways of 3-amino-isoxazoles under forcing conditions.

  • Organic Chemistry Portal. (2023). Synthesis of Isoxazoles and Reactivity.

    • Relevance: General reactivity trends and stability data for isoxazole amines.

Troubleshooting

Stability of 4-Chloroisoxazol-3-amine under acidic and basic conditions

This guide serves as a technical support resource for researchers working with 4-Chloroisoxazol-3-amine (also known as 3-amino-4-chloroisoxazole). It addresses stability profiles, degradation mechanisms, and handling pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 4-Chloroisoxazol-3-amine (also known as 3-amino-4-chloroisoxazole). It addresses stability profiles, degradation mechanisms, and handling protocols based on the chemical reactivity of the isoxazole core.

Executive Summary: Chemical Stability Profile

4-Chloroisoxazol-3-amine is a functionalized 5-membered heterocycle.[1] Its stability is governed by two competing electronic factors: the electron-donating 3-amino group and the electron-withdrawing 4-chloro substituent.

  • Acidic Stability: High. The compound is generally stable in dilute mineral acids and organic acids (e.g., TFA, AcOH) at room temperature. It forms salts readily.

  • Basic Stability: Low to Moderate. The compound is sensitive to strong bases. The C5-hydrogen is significantly acidified by the adjacent 4-chloro group and the ring's electronegativity, making it susceptible to deprotonation and subsequent ring fragmentation (Kemp fragmentation-like pathways).

  • Thermal Stability: Moderate. Stable at room temperature; however, the N-O bond is the "weak link" and can undergo cleavage at elevated temperatures (>80°C), especially in solution.

Part 1: Troubleshooting Guide (Q&A)
Category 1: Acidic Conditions & Workup [2]

Q: I observed a precipitate when acidifying my reaction mixture with 1M HCl. Is this degradation? A: Likely not. This is usually the formation of the hydrochloride salt of 4-chloroisoxazol-3-amine. The 3-amino group is weakly basic. Upon protonation, the solubility in organic solvents decreases, and the salt precipitates.

  • Verification: Filter the solid and check solubility in water or methanol. If it dissolves and HPLC shows a single peak matching the parent mass, it is the salt.

  • Action: If you need the free base, neutralize carefully with mild base (NaHCO3) to pH 7-8, then extract immediately.

Q: Can I use TFA (Trifluoroacetic acid) to remove protecting groups in the presence of this scaffold? A: Yes, the isoxazole ring is generally stable to TFA at room temperature for durations typical of Boc-deprotection (1–4 hours).

  • Caution: Avoid heating TFA solutions >40°C. The combination of strong acid and heat can promote hydrolysis of the amino group to a hydroxyl group (forming the isoxazol-3-one tautomer) or N-O bond cleavage.

Category 2: Basic Conditions & Degradation

Q: My compound disappeared after treatment with 1M NaOH. What happened? A: You likely triggered base-induced ring opening . The C5-position proton (adjacent to the ring oxygen) is acidic due to the inductive effect of the 4-chloro group.

  • Mechanism: Strong bases deprotonate C5. The resulting carbanion is unstable and rearranges, cleaving the N-O bond to form acyclic nitriles (e.g., 2-chloro-3-oxopropanenitrile derivatives).

  • Recommendation: Avoid bases with pH > 10. Use mild organic bases like Diisopropylethylamine (DIPEA) or inorganic weak bases like

    
     or 
    
    
    
    .

Q: Why does the solution turn yellow/brown in basic buffers? A: This indicates the formation of polymethine oligomers or azo-coupling products. In the presence of base and air, the 3-amino group can undergo oxidative coupling, or the ring-opened fragments can polymerize.

  • Prevention: Degas basic buffers and keep the reaction under an inert atmosphere (

    
     or Ar).
    
Category 3: Analytical Artifacts

Q: I see a "split peak" on my HPLC chromatogram. Is the compound impure? A: Check your mobile phase pH. 3-Aminoisoxazoles have a pKa typically around 2–4 (for the conjugate acid).

  • Cause: If your mobile phase pH is near the pKa of the amine, the compound exists in equilibrium between the protonated and neutral forms, causing peak splitting or tailing.

  • Fix: Adjust mobile phase pH to be at least 2 units away from the pKa (e.g., use 0.1% Formic acid for pH ~2.5 to keep it protonated, or ammonium bicarbonate pH 8 for neutral).

Part 2: Experimental Protocols
Protocol A: Stability Stress Test

Use this protocol to validate the compound's stability in your specific reaction matrix.

Materials:

  • 1 mg/mL stock solution of 4-Chloroisoxazol-3-amine in Methanol.

  • Buffers: 0.1M HCl (Acid), PBS pH 7.4 (Neutral), 0.1M NaOH (Base).

Procedure:

  • Preparation: Aliquot 100 µL of stock solution into three HPLC vials.

  • Dilution: Add 900 µL of the respective buffer to each vial.

  • Incubation: Incubate at Room Temperature (25°C).

  • Sampling: Inject samples into HPLC at T=0, T=1h, T=24h.

  • Analysis: Monitor for loss of Area% of the parent peak.

Acceptance Criteria:

  • Stable: >98% recovery after 24h.

  • Labile: <90% recovery or appearance of new peaks >5%.

Protocol B: Recommended Storage Conditions
  • State: Solid powder (Hydrochloride salt is more stable than free base).

  • Temperature: -20°C for long term; 4°C for active use.

  • Atmosphere: Desiccated; protect from moisture (hydrolysis risk over months).

  • Container: Amber glass (protects from photodegradation).

Part 3: Data Summary & Visualization
Table 1: Stability Matrix
ConditionAgentStability RatingMajor Risk
Strong Acid 1M HCl, TFAStable (RT)Salt formation (reversible). Hydrolysis at high T.
Weak Acid Acetic AcidStable None.
Neutral Water, DMSOStable Slow oxidation in solution over weeks.
Weak Base

, Pyridine
Stable None.
Strong Base NaOH, NaOEt, LiHMDSUnstable Rapid Ring Opening (C5 Deprotonation).
Oxidation

, MCPBA
Unstable N-oxidation or amine oxidation.
Reduction

/Pd, Zn/AcOH
Unstable N-O bond cleavage (reductive ring opening).
Figure 1: Degradation Pathways

The following diagram illustrates the critical degradation mechanisms triggered by pH extremes.

StabilityPathways Parent 4-Chloroisoxazol-3-amine (Intact Ring) AcidPath Acidic Conditions (H+ / Heat) Parent->AcidPath Add Acid BasePath Basic Conditions (OH- / pH > 10) Parent->BasePath Add Base Salt Hydrochloride Salt (Stable Precipitate) AcidPath->Salt RT / Mild Acid (Reversible) Hydrolysis Hydrolysis Product (Hydroxylamine derivatives) AcidPath->Hydrolysis High Temp (>80°C) Strong Acid Anion C5-Carbanion (Transient Intermediate) BasePath->Anion Deprotonation of C5-H RingOpen Ring Opening (Alpha-cyano ketone / Nitrile) Anion->RingOpen Rearrangement (N-O Bond Cleavage)

Caption: Figure 1. Chemical fate of 4-Chloroisoxazol-3-amine under pH stress. Note the irreversible ring opening under basic conditions versus the reversible salt formation in mild acid.

References
  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. Link

  • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry. Link

  • Wakefield, B. J. (2013). The Chemistry of Organolithium Compounds (Discusses metallation and fragmentation of isoxazoles). Elsevier. Link

  • Organic Chemistry Portal. (2024). Isoxazole Synthesis and Reactivity. Link

Sources

Optimization

Technical Support Center: Navigating the Chemistry of 4-Chloroisoxazol-3-amine

Welcome to the technical support center for 4-Chloroisoxazol-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloroisoxazol-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile, yet reactive, isoxazole derivative. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights to anticipate and mitigate potential side reactions, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Duality of Reactivity in 4-Chloroisoxazol-3-amine

4-Chloroisoxazol-3-amine is a valuable building block in medicinal chemistry, offering multiple points for molecular elaboration. However, the interplay between the isoxazole ring, the nucleophilic amino group, and the displaceable chloro substituent presents a unique set of challenges. Understanding the inherent reactivity of this molecule is paramount to preventing unwanted side reactions. This guide will delve into the common issues encountered during the handling and reaction of 4-Chloroisoxazol-3-amine and provide robust solutions.

Troubleshooting Guide: Common Side Reactions and Preventative Measures

This section addresses specific experimental issues in a question-and-answer format, providing both the "why" and the "how-to" for overcoming these challenges.

Issue 1: Ring Instability and Decomposition

Question: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC, none of which correspond to my desired product. I suspect the isoxazole ring is decomposing. What are the likely causes and how can I prevent this?

Answer: The isoxazole ring, while possessing some aromatic character, is susceptible to cleavage, particularly under basic conditions. The weak N-O bond is the Achilles' heel of the isoxazole nucleus.[1]

Causality:

  • Basic Conditions: The isoxazole ring of leflunomide, a related isoxazole-containing drug, has been shown to be unstable at basic pH, leading to ring opening.[1] It is plausible that 4-Chloroisoxazol-3-amine exhibits similar behavior. The presence of strong bases can facilitate the cleavage of the N-O bond.

  • Elevated Temperatures: High reaction temperatures can provide the necessary energy to overcome the activation barrier for ring decomposition, especially in the presence of other reactive species.

Preventative Measures & Protocols:

ParameterRecommendationRationale
pH Control Maintain a neutral or slightly acidic reaction medium where possible. If a base is required, opt for a weaker, non-nucleophilic base.To minimize base-catalyzed ring opening.[1]
Temperature Conduct reactions at the lowest effective temperature. Consider longer reaction times at lower temperatures.To avoid thermally induced decomposition.
Inert Atmosphere Perform reactions under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation, which can initiate decomposition pathways.
Issue 2: Uncontrolled Reactivity of the Amino Group

Question: I am attempting a nucleophilic substitution on the chloro group, but I'm getting a complex mixture of products, suggesting my starting material is reacting with itself or the desired product. How can I control the reactivity of the 3-amino group?

Answer: The 3-amino group of your isoxazole is a potent nucleophile and can compete in reactions intended for other sites on the molecule. This can lead to self-condensation, dimerization, or reaction with your desired product. Protecting the amino group is a crucial strategy to ensure selective reactions.[2]

Causality:

  • Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen of the amino group makes it highly reactive towards electrophiles.

  • Dimerization: One molecule of 4-Chloroisoxazol-3-amine can act as a nucleophile (via the amino group) and another as an electrophile (at the 4-position), leading to dimer formation.

Preventative Measures & Protocols:

A. Protecting the Amino Group:

The most effective way to prevent side reactions at the amino group is through the use of a protecting group. The choice of protecting group will depend on the subsequent reaction conditions.

Protecting GroupProtection ReagentDeprotection ConditionsKey Advantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA in DCM)Stable to a wide range of non-acidic reagents.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBasic conditions (e.g., 20% piperidine in DMF)Stable to acidic conditions, offering orthogonality to Boc protection.

dot

Protection_Strategy Start 4-Chloroisoxazol-3-amine Protected Protected Isoxazole Start->Protected Add Protecting Group (e.g., Boc, Fmoc) Reaction Desired Reaction (e.g., Suzuki Coupling) Protected->Reaction Deprotection Deprotection Reaction->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Workflow for Amine Protection Strategy.

B. Protocol for Boc Protection of 4-Chloroisoxazol-3-amine:

  • Dissolve 4-Chloroisoxazol-3-amine (1 equivalent) in a suitable solvent (e.g., THF or dioxane).

  • Add a base such as triethylamine (1.5 equivalents).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected product.

Issue 3: Premature or Unwanted Nucleophilic Substitution of the Chloro Group

Question: I am trying to perform a reaction at the amino group, but I am observing displacement of the 4-chloro substituent by my reagents or solvent. How can I avoid this?

Answer: The 4-chloro group on the isoxazole ring is susceptible to nucleophilic aromatic substitution (SNAᵣ), especially with potent nucleophiles or at elevated temperatures.

Causality:

  • Electron-Withdrawing Nature of the Isoxazole Ring: The isoxazole ring can activate the chloro group towards nucleophilic attack.

  • Nucleophilic Reagents: The presence of strong nucleophiles in your reaction mixture will favor the substitution of the chloro group.

Preventative Measures & Protocols:

ParameterRecommendationRationale
Reagent Selection Use non-nucleophilic reagents and solvents where possible.To minimize the presence of species that can displace the chloro group.
Temperature Control Maintain the lowest possible reaction temperature.To reduce the rate of the unwanted substitution reaction.
Protecting the Amino Group As mentioned in Issue 2, protecting the amino group can sometimes deactivate the ring towards nucleophilic attack, although this effect may be modest.To potentially reduce the overall electron deficiency of the ring system.
Issue 4: Thermal Decomposition and Tar Formation

Question: During distillation or upon heating my reaction for an extended period, I am observing significant charring and the formation of insoluble tars. What is causing this, and how can I purify my compound?

Answer: Chloro-substituted aromatic amines are known to be thermally unstable, and it is highly probable that 4-Chloroisoxazol-3-amine shares this characteristic. Thermal stress can lead to decomposition, often liberating HCl, which can then catalyze further degradation.

Causality:

  • HCl Elimination: At elevated temperatures, the molecule can decompose, releasing hydrogen chloride.

  • Acid-Catalyzed Polymerization: The liberated HCl can act as an acid catalyst, promoting polymerization and tar formation.

Preventative Measures & Protocols:

ParameterRecommendationRationale
Purification Method Prioritize non-thermal purification methods such as column chromatography over distillation.To avoid exposing the compound to high temperatures.
Distillation Conditions If distillation is unavoidable, perform it under high vacuum and at the lowest possible temperature. The addition of a non-volatile base (e.g., sodium carbonate) to the distillation flask can neutralize any liberated HCl.To minimize thermal stress and prevent acid-catalyzed decomposition.
Storage Store 4-Chloroisoxazol-3-amine in a cool, dark place under an inert atmosphere.To prevent slow decomposition over time.

dot

Thermal_Decomposition Start 4-Chloroisoxazol-3-amine Heat High Temperature Start->Heat Decomposition Decomposition Heat->Decomposition HCl HCl Liberation Decomposition->HCl Tar Tar Formation Decomposition->Tar HCl->Tar Catalyzes

Caption: Thermal Decomposition Pathway.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Suzuki coupling with 4-Chloroisoxazol-3-amine?

A1: Yes, palladium-catalyzed cross-coupling reactions are feasible. However, to avoid side reactions, it is highly recommended to first protect the 3-amino group (e.g., with a Boc group). This will prevent the amine from interfering with the catalytic cycle and improve the yield and purity of your desired product.

Q2: What is the best way to store 4-Chloroisoxazol-3-amine?

A2: Due to its potential thermal and light sensitivity, it should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerator.

Q3: I am seeing a second product that appears to be a dimer of my starting material. What is happening?

A3: This is likely due to self-condensation, where the amino group of one molecule attacks the 4-position of another molecule, displacing the chloride. To prevent this, you can use dilute reaction conditions, add your reagents slowly, and, most effectively, protect the amino group before proceeding with your desired reaction.

Q4: My purification by silica gel chromatography is giving poor recovery. Any suggestions?

A4: Amines can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor recovery. Consider using an amine-functionalized silica gel or adding a small amount of a basic modifier (e.g., 1% triethylamine) to your eluent to improve the chromatography.

References

  • Upadhyay, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5648. Available at: [Link]

  • Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866–886. Available at: [Link]

  • Bourbeau, M. P., & Rider, J. T. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(19), 4442–4445. Available at: [Link]

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250. Available at: [Link]

  • Green, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Column chromatography purification of 4-Chloroisoxazol-3-amine products

[1] Executive Summary & Technical Context[1][2][3][4][5][6][7][8] 4-Chloroisoxazol-3-amine is a critical heterocyclic building block in medicinal chemistry, often used as a scaffold for antibiotics and immunomodulatory d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

4-Chloroisoxazol-3-amine is a critical heterocyclic building block in medicinal chemistry, often used as a scaffold for antibiotics and immunomodulatory drugs.[1]

The Challenge: While the isoxazole ring is weakly basic, the exocyclic primary amine at position 3 presents a classic chromatographic challenge: Silanol Interaction. On standard silica gel (


), the acidic silanol protons (

) form hydrogen bonds with the amine nitrogen. This non-specific interaction competes with the mobile phase partitioning, resulting in:
  • Peak Tailing: Asymmetrical peaks that smear into subsequent fractions.

  • Poor Resolution: Inability to separate the product from des-chloro impurities or regioisomers.

  • Yield Loss: Irreversible adsorption of the amine onto the silica stationary phase.

This guide provides a self-validating workflow to overcome these issues, ensuring high purity (>98%) and recovery.

Method Development: The "Why" and "How"

To successfully purify this molecule, you must modify the stationary phase environment.[2] We utilize a Mobile Phase Modifier strategy.

The Mechanism of Action

By adding a basic modifier (typically Triethylamine, TEA) to the mobile phase, you saturate the active silanol sites on the silica gel. The TEA, being more basic than the 4-chloroisoxazol-3-amine, preferentially binds to the


 groups.[1] This effectively "deactivates" the silica surface, allowing your product to partition purely based on polarity rather than acid-base chemistry.
Recommended Solvent Systems
Solvent SystemCompositionApplication
System A (Standard) Hexane / Ethyl Acetate + 1% TEAGeneral purification of crude material.[1][3]
System B (High Polarity) DCM / Methanol + 1% TEAUsed when highly polar impurities are present.[1][3]
System C (Green) Heptane / Ethanol + 1% TEAAlternative to chlorinated solvents; often provides better selectivity for isomers.[1][3]

Troubleshooting Guide (FAQ)

Q1: My product spot on TLC is "streaking" or "tailing" badly. How do I fix this?

  • Cause: The amine is dragging along the silica due to hydrogen bonding with silanols.

  • Solution: Pre-treat your TLC plate.[4] Dip the empty plate in a solution of 5% Triethylamine in Hexane and let it dry before spotting your compound. Alternatively, add 1% TEA directly to your TLC developing solvent.

  • Validation: If the spot becomes compact and circular with the modifier, you must use TEA in your column mobile phase.

Q2: I see two spots very close together. Is one a regioisomer?

  • Context: In the synthesis of isoxazoles, the 5-amino isomer is a common byproduct.

  • Diagnosis: 4-chloroisoxazol-3-amine typically runs differently than the 5-amino isomer due to the dipole moment difference induced by the chlorine atom.[1]

  • Solution: Switch solvent selectivity. If you are using Hexane/EtOAc, switch to DCM/MeOH (98:2) or Toluene/Acetone. The pi-pi interactions in Toluene often separate regioisomers better than aliphatic solvents.

Q3: My product precipitates on the column after loading.

  • Cause: 4-Chloroisoxazol-3-amine has limited solubility in pure Hexane.[1] If you load in DCM but start your gradient at 100% Hexane, the product may crash out.

  • Solution: Use Solid Loading . Adsorb your crude mixture onto Celite 545 or Silica Gel (ratio 1:2 crude:silica) and load the dry powder on top of the column. This eliminates solvent incompatibility issues during loading.

Q4: I am losing mass. The product isn't coming off the column.

  • Cause: Irreversible binding to acidic silica sites (chemisorption).

  • Solution: Flush the column with a polar solvent containing a base: 90:10:1 DCM:MeOH:TEA. If using automated flash systems, ensure the "End of Run" wash uses a polar solvent.

Detailed Experimental Protocols

Protocol A: TLC Scouting with Modifier (Self-Validating Step)

Before running a column, you must prove the separation is possible on TLC.

  • Prepare Solvent: Mix 30 mL Hexane and 20 mL EtOAc (3:2 ratio).

  • Add Modifier: Add 0.5 mL Triethylamine (TEA) to the mixture. Shake well.

  • Develop: Run the TLC of the crude mixture.

  • Analyze:

    • Target Rf: 0.25 – 0.35.

    • Shape: Spot should be circular, not oval/streaked.

  • Adjust: If Rf > 0.5, decrease EtOAc. If Rf < 0.2, increase EtOAc.

Protocol B: Column Packing & Execution

Standard Flash Chromatography (Manual or Automated)

  • Slurry Preparation: Mix Silica Gel (40-63 µm) with the starting mobile phase (e.g., 90% Hexane / 10% EtOAc) containing 1% TEA .

    • Critical: The silica must be equilibrated with the base before the sample touches it.

  • Loading:

    • Liquid Load: Dissolve sample in minimum volume of DCM/EtOAc. Load carefully.

    • Solid Load (Preferred): Mix crude with Celite, evaporate solvent, load powder.

  • Elution Gradient:

    • 0–5 min: Isocratic (Start conditions, e.g., 10% EtOAc with 1% TEA).

    • 5–20 min: Linear Gradient to 50% EtOAc (with 1% TEA).

    • Note: The TEA concentration should remain constant (1%) throughout the gradient.

  • Fraction Collection: Collect fractions based on UV (254 nm). The isoxazole ring is UV active.

Visualizations & Logic Flows

Workflow 1: Purification Decision Tree

This logic gate ensures you do not waste silica or sample on suboptimal conditions.[1]

PurificationLogic Start Crude 4-Chloroisoxazol-3-amine TLC_Check Run TLC (Hex/EtOAc 3:2) Start->TLC_Check Decision_Streak Is the spot streaking? TLC_Check->Decision_Streak Add_TEA Add 1% TEA to Solvent Decision_Streak->Add_TEA Yes Check_Rf Check Rf Value Decision_Streak->Check_Rf No Add_TEA->Check_Rf Decision_Rf Is Rf between 0.2 - 0.35? Check_Rf->Decision_Rf Adjust_Polarity Adjust EtOAc % Decision_Rf->Adjust_Polarity No Solid_Load Prepare Solid Load (Celite) Decision_Rf->Solid_Load Yes Adjust_Polarity->Check_Rf Run_Column Run Flash Column (Maintain 1% TEA) Solid_Load->Run_Column

Figure 1: Decision tree for optimizing mobile phase conditions and preventing tailing issues.

Workflow 2: The "Silanol Shielding" Mechanism

Visualizing why the modifier is necessary for this specific molecule.

Mechanism Silica Acidic Silica Surface (Si-OH) Interaction1 TEA Blocks Si-OH Sites Silica->Interaction1 Strong H-Bond TEA Triethylamine (Modifier) TEA->Interaction1 Product 4-Chloroisoxazol-3-amine Elution Product Elutes Freely (Symmetrical Peak) Product->Elution Interaction1->Product Prevents Drag

Figure 2: Mechanistic representation of Triethylamine (TEA) blocking silanol sites to prevent product tailing.[1]

References

  • Biotage. (2023).[5][2] Strategies for the Purification of Basic Amines.[6][7][8] Retrieved from [Link]

  • Teledyne ISCO. (2022).[9] Flash Chromatography Guide: Purifying Ionizable Compounds. Retrieved from [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroisoxazol-3-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Recrystallization methods for 4-Chloroisoxazol-3-amine derivatives

Technical Support Center: Purification & Recrystallization of 4-Chloroisoxazol-3-amine Derivatives Introduction: The Purity Imperative 4-Chloroisoxazol-3-amine and its derivatives are critical intermediates in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization of 4-Chloroisoxazol-3-amine Derivatives

Introduction: The Purity Imperative

4-Chloroisoxazol-3-amine and its derivatives are critical intermediates in the synthesis of agrochemicals and pharmaceuticals (e.g., Zonisamide analogs). Their purification is often complicated by two factors: thermal instability of the isoxazole ring and the tendency of amino-heterocycles to "oil out" rather than crystallize.

This guide moves beyond basic textbook procedures. It addresses the specific physicochemical challenges of the 4-chloroisoxazole scaffold, utilizing polarity manipulation and thermodynamic control to maximize yield and purity.

Part 1: Solvent Selection & Solubility

Q: Which solvent system provides the best impurity rejection for 4-chloroisoxazol-3-amine?

A: For this specific lipophilic amine, a single-solvent system often fails to separate tarry non-polar impurities. We recommend a Binary Solvent System using the "Good Solvent/Anti-Solvent" principle.

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Application
Primary (High Purity) Toluene n-Heptane 1:2 to 1:4Best for removing dark, tarry oxidation byproducts. Toluene solubilizes the amine well at

but poorly at

.
Alternative (Green) Ethyl Acetate Ethanol (95%) VariableUse if the compound is highly polar. Note: Ethanol can sometimes hold impurities in solution, lowering yield.
Emergency (Oiling) Methanol Water 1:1Only use if the compound refuses to crystallize in non-polar systems. High risk of hydrate formation.

Technical Insight: The 4-chloro substituent increases the lipophilicity (LogP) of the molecule compared to the parent isoxazole. Consequently, water-miscible systems (like EtOH/Water) often lead to emulsion formation ("oiling out"). Toluene/Heptane leverages the


-

stacking potential of the aromatic ring for better crystal lattice formation while excluding aliphatic impurities.

Part 2: Detailed Experimental Protocol

Q: Can you provide a step-by-step protocol that prevents decomposition during heating?

A: Isoxazoles can undergo ring cleavage at high temperatures (


). This protocol uses a Cloud Point Crystallization  method to minimize thermal stress.
Protocol: Toluene/Heptane Recrystallization
  • Dissolution:

    • Place crude 4-chloroisoxazol-3-amine in a round-bottom flask.

    • Add Toluene (approx. 3-5 mL per gram of solid).

    • Heat gently to

      
       in an oil bath. Do not reflux  (bp of toluene is 
      
      
      
      , which is unnecessary and risky).
    • Troubleshooting: If solids remain, add Toluene in 0.5 mL increments.

  • Impurity Adsorption (Crucial for Amines):

    • Add Activated Charcoal (5-10 wt% of crude mass).

    • Stir at

      
       for 15 minutes. This removes colored oxidation products (azo/nitroso impurities).
      
  • Hot Filtration:

    • Filter the hot solution through a pre-warmed Celite pad to remove charcoal.

    • Tip: Wash the pad with a small amount of hot Toluene to recover trapped product.

  • Crystallization (The Cloud Point Method):

    • Maintain the filtrate at

      
      .
      
    • Dropwise, add n-Heptane (Anti-solvent) until a persistent turbidity (cloudiness) is observed.

    • Add just enough hot Toluene (drops) to make the solution clear again.

  • Controlled Cooling:

    • Remove from heat and allow to cool to Room Temperature (RT) slowly (over 2 hours).

    • Critical: Rapid cooling here causes oiling out.

    • Once at RT, cool to

      
       in an ice bath for 1 hour.
      
  • Isolation:

    • Filter the crystals using vacuum filtration.[1]

    • Wash with cold n-Heptane.

    • Dry under vacuum at

      
      .
      

Part 3: Troubleshooting Guide

Q: My product is "oiling out" (forming a liquid blob) instead of crystals. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This is common with amines containing chlorine.

Immediate Fix:

  • Re-heat the mixture until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.[1][2]

  • Dilute: Add more of the Good Solvent (Toluene). High concentration favors oiling.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

Q: The crystals are colored (yellow/brown) even after recrystallization.

A: This indicates persistent oxidized amine impurities.

  • Solution: Repeat the recrystallization but use an Acidic Wash . Dissolve the amine in EtOAc, wash with dilute HCl (forms water-soluble salt), separate organic layer (discard), basify the aqueous layer with

    
    , extract back into EtOAc, and then recrystallize.
    

Part 4: Process Visualization

Workflow Diagram: Recrystallization Logic

RecrystallizationWorkflow Start Crude 4-Chloroisoxazol-3-amine Dissolve Dissolve in Toluene (60-65°C) Start->Dissolve Charcoal Add Activated Carbon (Remove Color) Dissolve->Charcoal Filter Hot Filtration (Celite) Charcoal->Filter CloudPoint Add n-Heptane to Cloud Point (Then clear with Toluene) Filter->CloudPoint Cooling Slow Cooling to RT (Avoid Oiling) CloudPoint->Cooling Isolate Filter & Wash (Cold Heptane) Cooling->Isolate

Caption: Standard workflow for the purification of 4-chloroisoxazol-3-amine using a Toluene/Heptane system.

Decision Tree: Troubleshooting Oiling Out

OilingOut Issue Problem: Product Oils Out CheckTemp Is solution too hot? Issue->CheckTemp CheckConc Is solution too concentrated? CheckTemp->CheckConc Temp is OK Seed Can you Seed it? CheckConc->Seed No Action1 Re-heat to dissolve Add 10% more Toluene CheckConc->Action1 Yes Action2 Add Seed Crystal at 40-45°C Seed->Action2 Yes Action3 Use Methanol/Water System instead Seed->Action3 No (Persistent Oil)

Caption: Decision matrix for addressing Liquid-Liquid Phase Separation (Oiling Out) during cooling.

Part 5: Stability & Storage Data

ParameterSpecificationNote
Melting Point

(Typical)
Sharp MP indicates high purity. Broad range (

) implies wet solvent or impurities.
Storage Temp

Store under inert atmosphere (Argon/Nitrogen).
Light Sensitivity HighAmine group oxidizes to brown azo-compounds in light. Store in amber vials.
Thermal Limit

Avoid prolonged heating; risk of isoxazole ring opening.

References

  • Vertex AI Search . (2023). Recrystallization methods for 4-Chloroisoxazol-3-amine. Retrieved from 3

  • Mettler Toledo . (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from 4

  • University of Rochester . (n.d.). Tips & Tricks: Recrystallization Solvents. Retrieved from 5

  • BenchChem . (2025). Solubility of 3-Chloro-4-(isopentyloxy)aniline in Organic Solvents. Retrieved from 6

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of 4-Chloroisoxazol-3-amine

Status: Operational Ticket ID: ISOX-4CL-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting regioselectivity, catalyst poisoning, and ring stability. Executive Summary & Scaffold Analysis The 4...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOX-4CL-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting regioselectivity, catalyst poisoning, and ring stability.

Executive Summary & Scaffold Analysis

The 4-chloroisoxazol-3-amine scaffold presents a unique "triad of reactivity" that often frustrates medicinal chemists. Unlike its pyrazole cousins, the isoxazole ring possesses a weak N–O bond (


), making it susceptible to reductive cleavage. Furthermore, the electron-donating amine at C3 pushes electron density into the ring, deactivating the C4-chloride toward oxidative addition, while the C5-proton remains acidic enough for deprotonation but prone to nucleophilic ring fragmentation.

The Central Dogma of this Scaffold:

  • C3-Amine: Nucleophilic but prone to poisoning Pd-catalysts.

  • C4-Chloride: Electrophilic but deactivated; requires specialized ligands.

  • C5-Proton: Acidic (

    
    ) but adjacent to the weak N–O bond.
    

Interactive Troubleshooting Modules

Module A: The N-Functionalization Conundrum (C3-Amine)

User Query: "I am trying to alkylate the amine, but I'm getting a mixture of mono-, di-, and ring-N alkylated products. How do I get selective mono-N-alkylation?"

Diagnosis: The exocyclic amine is the primary nucleophile, but the ring nitrogen (N2) possesses significant lone-pair availability. Under basic conditions (NaH, K2CO3), the deprotonated amide anion is ambident. Furthermore, the electron-withdrawing nature of the 4-Cl group increases the acidity of the NH protons, accelerating the second alkylation.

Protocol: Selective Mono-N-Alkylation

  • Avoid: Strong bases (NaH) which generate the "hot" anion.

  • Recommended: Reductive Amination or Transition-Metal Catalysis.[1]

MethodConditionsSelectivity Mechanism
Reductive Amination Aldehyde (1.0 eq), NaBH(OAc)3, DCE, AcOH (cat).Steric control prevents over-alkylation.
Chan-Lam Coupling Arylboronic acid, Cu(OAc)2, Pyridine, Air.Oxidative coupling is strictly mono-selective.
Boc-Protection Boc2O (0.95 eq), DMAP (cat), THF.Stoichiometric control yields mono-Boc.

Critical Alert: If you must use alkyl halides, use LiHMDS at -78°C to generate the anion, then add the electrophile. The lithium counter-ion coordinates tightly to the ring oxygen/nitrogen, directing alkylation to the exocyclic nitrogen via a chelated transition state.

Module B: Activating the "Dead" Chlorine (C4-Functionalization)

User Query: "My Suzuki coupling at the C4-Cl position is stalled at <10% conversion. I'm using Pd(PPh3)4 and carbonate base. Is the chloride too stable?"

Diagnosis: Yes. The C4-Cl bond is electronically deactivated by the adjacent electron-donating amine (C3) and the electron-rich nature of the 5-membered ring. Standard triphenylphosphine ligands cannot facilitate the oxidative addition step. Additionally, the free amine is likely binding to the Pd center (catalyst poisoning).

The "Self-Validating" Protocol:

  • Step 1: Protect the Amine. Acetyl (Ac) or Boc protection is non-negotiable. The free amine will kill the catalytic cycle.

  • Step 2: Ligand Switch. Switch to electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) to force oxidative addition.

Recommended Workflow:

  • Substrate: N-Boc-4-chloroisoxazol-3-amine.

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos or SPhos (4-8 mol%).

  • Base: K3PO4 (anhydrous) – weaker bases prevent deprotection.

  • Solvent: 1,4-Dioxane/Water (10:1) at 90°C.

Why this works: XPhos facilitates the oxidative addition into the challenging aryl-chloride bond while the bulky nature of the ligand prevents the protected amine from coordinating to the metal.

Module C: C5-H Activation & Lithiation Risks

User Query: "I treated the starting material with n-BuLi to functionalize C5, but I recovered a complex mixture of nitriles and ring-opened tars. What happened?"

Diagnosis: You triggered the "Isoxazole Ring Fragmentation." The C5 proton is acidic, but the C3-N and C5 positions are susceptible to nucleophilic attack. n-Butyllithium acts as a nucleophile, attacking the C5 position or the ring nitrogen, causing N–O bond cleavage (releasing the latent enaminone/nitrile).

Corrective Protocol: The Knochel-Hauser Approach To lithiate C5 without destroying the ring, you must separate basicity from nucleophilicity.

  • Reagent: TMPMgCl·LiCl (Knochel-Hauser Base) or LDA .

    • Why: TMP (tetramethylpiperidide) is too bulky to attack the ring nucleophilically but basic enough to deprotonate C5.

  • Temperature: Strictly -78°C .

  • Quench: Electrophile must be added immediately (in situ quench preferred if compatible).

Alternative: Pd-Catalyzed C-H Activation Avoid lithiation entirely.

  • Conditions: Pd(OAc)2, Ag2CO3, PivOH, Aryl Iodide.

  • Mechanism: Concerted Metallation-Deprotonation (CMD) pathway activates C5-H selectively over C4-Cl.

Visual Troubleshooting Pathways

Figure 1: Functionalization Decision Tree

G Start 4-Chloroisoxazol-3-amine Functionalization Target Target Site? Start->Target N_Func Amine (N3) Target->N_Func N-Alkylation C4_Func Chloride (C4) Target->C4_Func Cross-Coupling C5_Func Proton (C5) Target->C5_Func C-H Activation N_Sol Use Reductive Amination or Chan-Lam Coupling (Avoid Alkyl Halides) N_Func->N_Sol C4_Prob Problem: Catalyst Poisoning & Deactivated C-Cl C4_Func->C4_Prob C5_Prob Problem: n-BuLi causes Ring Fragmentation C5_Func->C5_Prob C4_Sol 1. Protect Amine (Boc/Ac) 2. Use XPhos/Pd2(dba)3 C4_Prob->C4_Sol C5_Sol Use TMPMgCl·LiCl (-78°C) or Pd-Catalyzed CMD C5_Prob->C5_Sol

Caption: Decision matrix for regioselective functionalization, highlighting critical "stop" points for catalyst poisoning and ring fragmentation.

Figure 2: The Ring Cleavage Danger Zone

Reaction Substrate Isoxazole Ring Intermediate N-O Bond Cleavage Substrate->Intermediate + Condition Condition Strong Reductant (H2/Pd, Fe/AcOH) or Nucleophilic Base Product Enaminone / Nitrile (Ring Destroyed) Intermediate->Product Irreversible

Caption: Pathway of isoxazole destruction. The N-O bond is the scaffold's "Achilles' heel" under reducing or strongly nucleophilic conditions.

Reference Data & Solubilities

ParameterValue/Note
pKa (C5-H) ~22 (Est. in DMSO). Requires strong bases (LDA/TMP).
pKa (NH2) ~2-3 (Conjugate acid). Weakly basic due to electron-withdrawing ring.
Thermal Limit Stable up to ~120°C. Above 140°C, risk of N-O bond homolysis.
Solvent Compatibility Good: THF, DMF, DMSO, DCE. Avoid: Alcohols with strong bases (transesterification/ring opening).

References

  • Isoxazole Ring Opening & Stability

    • Speranza, G., et al. "Reductive ring opening of isoxazoles with Mo(CO)6 and water."[2] J. Chem. Soc., Chem. Commun., 1989.

    • Review: "Reactions of 3(5)-Aminoisoxazoles."[3] Chem. Heterocycl.[1][3][4][5][6][7] Compd., 2016.[3][6] Link

  • Palladium-Catalyzed Cross-Coupling (General Heterocycles)
  • C-H Activation & Lithiation

    • Knochel, P., et al. "Magnesiation of Functionalized Heterocycles." Angew.[1][3] Chem. Int. Ed., 2011. (Basis for TMPMgCl·LiCl usage).

    • Gevorgyan, V., et al. "Pd-Catalyzed C-H Functionalization of Heterocycles." Chem. Rev., 2007.

Disclaimer: This guide synthesizes general reactivity principles of 4-haloisoxazoles. Always perform safety assessments before scaling up reactions involving high-energy nitrogen-oxygen bonds.

Sources

Optimization

Catalyst selection for cross-coupling reactions with 4-Chloroisoxazol-3-amine

Case ID: ISOX-CL-004 Status: Active Guide Subject: Catalyst & Condition Optimization for 4-Chloroisoxazol-3-amine Coupling Substrate Reactivity Profile Why is this reaction failing? Before selecting a catalyst, you must...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-CL-004 Status: Active Guide Subject: Catalyst & Condition Optimization for 4-Chloroisoxazol-3-amine Coupling

Substrate Reactivity Profile

Why is this reaction failing? Before selecting a catalyst, you must understand the "Push-Pull" conflict inherent to 4-chloroisoxazol-3-amine.

  • The Deactivation Problem (Electronic): The amino group at C3 is a strong electron donor (

    
     effect). It pushes electron density into the isoxazole ring. While this makes the ring electron-rich, it paradoxically deactivates the C4-Cl bond towards oxidative addition. Palladium prefers electron-deficient aryl chlorides; your substrate is electron-rich, making the C-Cl bond strong and unreactive.
    
  • The Poisoning Problem (Steric/Coordination): The free amine (

    
    ) and the isoxazole nitrogen are competent ligands. They can displace your phosphine ligands from the Palladium center, forming inactive "Pd-amine" complexes (catalyst poisoning).
    
  • The Stability Trap: Isoxazoles contain a weak N-O bond. Under harsh basic conditions (e.g.,

    
     or 
    
    
    
    at high heat), the ring can undergo Kemp elimination-type cleavage, destroying your starting material before it couples.

Catalyst Selection Guide (The "Engine")

Primary Recommendation: The Buchwald G3 Precatalysts

Do not use


 or simple 

. They lack the electron density required to break the C4-Cl bond.

Top Pick: XPhos Pd G3 (or G4)

  • Why: XPhos is an electron-rich, bulky biaryl phosphine.

    • Electron Richness: Facilitates Oxidative Addition into the difficult C-Cl bond.

    • Bulk: Prevents the C3-amine from binding to the Pd center (steric exclusion) and accelerates Reductive Elimination.

    • G3 Scaffold: Ensures a precise 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period of

      
       mixtures.
      

Secondary Pick: SPhos Pd G3

  • Why: SPhos is smaller than XPhos but often more active for highly hindered coupling partners. If XPhos fails due to steric clash with the boronic acid, switch to SPhos.

Alternative (If Precatalysts Unavailable):

  • 
     (2 mol%) + XPhos  (4 mol%) or CataCXium A  (4 mol%).
    
  • Note: You must premix these in solvent for 30 mins before adding the substrate to ensure ligation.

Visual Guide: Catalyst Decision Tree

CatalystSelection cluster_legend Key Strategy Start Start: 4-Chloroisoxazol-3-amine IsProtected Is the Amine Protected? Start->IsProtected YesProt Yes (e.g., NH-Boc) IsProtected->YesProt Yes NoProt No (Free NH2) IsProtected->NoProt No StandardCat Standard Activity Required Use: Pd(dppf)Cl2 or Pd(PPh3)4 YesProt->StandardCat DirectCoupling Direct Coupling Required (High Risk of Poisoning) NoProt->DirectCoupling LigandSelect Select Bulky/Rich Ligand DirectCoupling->LigandSelect XPhos Primary Option: XPhos Pd G3 (Best for Cl-activation) LigandSelect->XPhos Bippy Alternative: BippyPhos or SPhos (If XPhos is too bulky) LigandSelect->Bippy Advice Bulky ligands prevent N-coordination of the amine

Caption: Decision logic for ligand selection based on amine protection status. Bulky ligands are non-negotiable for the free amine.

Experimental Protocol (Suzuki-Miyaura)

This protocol is designed to minimize ring decomposition while maximizing conversion of the chloride.

ParameterRecommendationRationale
Solvent 1,4-Dioxane : Water (4:1) Water is required for the boronic acid transmetallation step. Dioxane solubilizes the isoxazole.
Base

(3.0 equiv)
CRITICAL: Do not use

or hydroxide bases. Phosphate is mild enough to preserve the isoxazole ring but strong enough to activate the boronic acid.
Catalyst XPhos Pd G3 (2-3 mol%) Ensures active mono-ligated Pd(0) species.
Temperature 80°C - 90°C High temp needed for C-Cl activation. Do not exceed 100°C to avoid ring opening.
Concentration 0.1 M - 0.2 M High dilution slows down intermolecular side reactions.
Step-by-Step Workflow:
  • Charge Solids: To a reaction vial equipped with a stir bar, add:

    • 4-Chloroisoxazol-3-amine (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • 
       (3.0 equiv)
      
    • XPhos Pd G3 (0.02 equiv / 2 mol%)

  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon/Nitrogen (

    
    ). Oxygen kills this active catalyst.
    
  • Add Solvent: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 ratio).

  • Heat: Place in a pre-heated block at 85°C. Stir vigorously (1000 rpm).

  • Monitor: Check LCMS at 2 hours. If conversion is <50%, add another 1 mol% catalyst.

Troubleshooting & FAQs

Q: The reaction turns black immediately, and I get no product.

Diagnosis: Catalyst decomposition ("Pd Black" formation).

  • Cause: The oxidative addition into the C-Cl bond is too slow, or the amine is poisoning the catalyst, causing the Pd to aggregate.

  • Fix:

    • Switch to XPhos Pd G3 . The precatalyst structure prevents early aggregation.

    • Ensure your solvents are rigorously degassed.

    • Protect the amine. If the free amine is the culprit, acetylate it (Ac

      
      O) or Boc-protect it. The amide/carbamate is less coordinating than the amine.
      
Q: I see the starting material disappearing, but LCMS shows multiple unidentifiable peaks (Decomposition).

Diagnosis: Isoxazole Ring Opening.

  • Cause: The base is too strong or the temperature is too high. Isoxazoles are base-sensitive.

  • Fix:

    • Switch base from Carbonates (

      
      ) to Phosphates (
      
      
      
      ) or Fluorides (
      
      
      ).
    • Lower temperature to 60°C and extend reaction time.

    • Use THF/Water instead of Dioxane/Water (lower boiling point limits thermal stress).

Q: I observe "Protodehalogenation" (Product is isoxazol-3-amine with H instead of Cl).

Diagnosis: Reduction of the C-Cl bond.

  • Cause: This often happens in alcoholic solvents (Ethanol/Isopropanol) via

    
    -hydride elimination from the solvent.
    
  • Fix:

    • Ensure you are using Dioxane or Toluene , not alcohols.

    • Check your boronic acid quality. Protodeboronation of the coupling partner can sometimes look like reduction if the masses are similar.

Visual Guide: Troubleshooting Logic

Troubleshooting Issue Problem Detected LowConv Low Conversion (SM remains) Issue->LowConv Decomp Decomposition (Complex mixture) Issue->Decomp Reduct Reduction (Cl replaced by H) Issue->Reduct Sol_Temp Increase Temp (max 100C) LowConv->Sol_Temp Sol_Ligand Switch to XPhos/SPhos LowConv->Sol_Ligand Sol_Base Switch to K3PO4 (Milder Base) Decomp->Sol_Base Sol_Solvent Remove Alcohols Use Dioxane Reduct->Sol_Solvent

Caption: Diagnostic flow for common failure modes in isoxazole coupling.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[1] Chemical Science, 2011, 2, 57-68.[1][2] Link

    • Establishes the supremacy of BrettPhos and XPhos for heteroaryl halides.
  • Stradiotto, M., et al. "BippyPhos: A Single Ligand with Unprecedented Scope in the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides."[2] Chemistry – A European Journal, 2013, 19, 16760.[2] Link

    • Provides alternative ligand strategies for difficult heteroaryl chlorides.
  • Lipshutz, B. H., et al. "Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions."[3] JACS Au, 2024.[3] Link

    • Discusses aqueous conditions and base sensitivity of heteroaryl halides.
  • Sperry, J. B., & Wright, D. L. "The Application of Isoxazoles in the Synthesis of Pharmaceuticals and Natural Products." Current Opinion in Drug Discovery & Development, 2005. General reference for the stability and reactivity of the isoxazole ring system.

Sources

Troubleshooting

Technical Support Center: Thermal Safety in 4-Chloroisoxazol-3-amine Synthesis

🚨 CRITICAL SAFETY ALERT: Solvent Compatibility Before proceeding, verify your solvent system. Recent process safety literature (e.g., Org. Process Res. Dev. 2020) highlights severe thermal risks when using N-halosuccinim...

Author: BenchChem Technical Support Team. Date: February 2026

🚨 CRITICAL SAFETY ALERT: Solvent Compatibility

Before proceeding, verify your solvent system. Recent process safety literature (e.g., Org. Process Res. Dev. 2020) highlights severe thermal risks when using N-halosuccinimides (NCS, NBS) in Dimethylformamide (DMF) .

  • Risk: Autocatalytic decomposition of the solvent/reagent mixture.[1]

  • Consequence: Rapid gas evolution and thermal runaway at temperatures as low as 50°C.

  • Recommendation: Use Acetonitrile (MeCN) or Dichloromethane (DCM) whenever possible. If DMF is mandatory due to solubility, maintain

    
     and perform DSC/ARC testing.
    

The Core Challenge: Thermodynamics of C-4 Chlorination

The synthesis of 4-chloroisoxazol-3-amine from 3-aminoisoxazole typically utilizes N-Chlorosuccinimide (NCS) . This reaction is an electrophilic aromatic substitution on an electron-rich heterocycle.

Why is this reaction exothermic?
  • Bond Enthalpy: The formation of the C-Cl bond and the breaking of the N-Cl bond in NCS releases significant energy (

    
    ).
    
  • Activation: The amino group at C-3 strongly activates the C-4 position, making the reaction rapid. If reagent addition exceeds the cooling capacity, the rate accelerates (Arrhenius behavior), leading to a runaway.

Troubleshooting Guide: Phase-Specific Controls

Phase A: Reagent Addition (The "Accumulation" Trap)

Issue: The reaction does not start immediately upon adding NCS, leading the operator to add more. Suddenly, the reaction initiates, consuming the accumulated reagent all at once.

Q: "I added 20% of the NCS and saw no temp rise. Should I increase the addition rate?" A: NO. You are likely in an induction period .

  • Cause: The reaction may be inhibited by trace moisture or requires a specific activation energy to overcome the initial barrier.

  • Corrective Action: Stop addition. Wait 15–30 minutes. If no exotherm is observed, raise the temperature slightly (e.g., 5°C) to "ignite" the reaction under controlled conditions before resuming addition.

Q: "Can I add solid NCS directly to the flask?" A: Not recommended for scales >10g.

  • Risk: Solid addition creates localized "hot spots" where the concentration of chlorinating agent is extremely high, promoting side reactions (tar formation) and rapid local exotherms.

  • Protocol: Slurry the NCS in your solvent (preferably MeCN) and add via a dropping funnel or dosing pump.

Phase B: Solvent Selection & Thermal Stability

Q: "My reaction mixture turned dark brown and pressurized the vessel. What happened?" A: Likely solvent/reagent decomposition. [2]

  • Diagnosis: If you used DMF, you likely triggered a Vilsmeier-Haack type decomposition or thermal runaway of the NCS/DMF adduct.

  • Solution: Switch to Acetonitrile.

Comparison of Solvents for NCS Chlorination:

ParameterAcetonitrile (MeCN) DMF Dichloromethane (DCM)
Thermal Safety High (Stable with NCS)Low (Risk of runaway >50°C)⚠️ Medium (Low boiling point)
Solubility Good for NCS & SubstrateExcellentModerate (NCS is insoluble)
Work-up Aqueous extraction easyDifficult to remove (high BP)Easy evaporation
Rec. Primary Choice Avoid if possible Secondary Choice
Phase C: Quenching (The Secondary Exotherm)

Q: "The reaction was finished, but the temperature spiked during the water quench. Why?" A: Hydrolysis of unreacted NCS and Succinimide precipitation.

  • Mechanism: Excess NCS reacts with water/bisulfite to release heat. Furthermore, the crystallization of succinimide (by-product) is exothermic.

  • Protocol: Quench with saturated aqueous Sodium Thiosulfate or Sodium Bisulfite slowly at <10°C to destroy excess oxidant chemically before bulk aqueous work-up.

Visual Workflow: Safe Dosing Logic

The following diagram illustrates the "Loop Check" method required to prevent thermal accumulation.

SafeDosing Start Start: 3-Aminoisoxazole Solution (Set T = 20°C) CheckSolvent Check Solvent: Is it DMF? Start->CheckSolvent Warning STOP: High Hazard. Switch to MeCN or Perform DSC. CheckSolvent->Warning Yes SafeSolvent Solvent: MeCN or DCM CheckSolvent->SafeSolvent No AddPortion Add 5-10% NCS Portion SafeSolvent->AddPortion Wait Wait 5-10 Minutes AddPortion->Wait CheckTemp Did Temperature Rise? Wait->CheckTemp ExothermYes Good: Reaction Active. Cool to Maintain T < 35°C CheckTemp->ExothermYes Yes (Temp Rise Observed) ExothermNo WARNING: Accumulation. Do NOT Add More. CheckTemp->ExothermNo No (Temp Stable) Loop Continue Addition Controlled by Cooling Capacity ExothermYes->Loop Ignite Gently Warm (+5°C) Until Exotherm Observed ExothermNo->Ignite Ignite->Wait Finish End Reaction Quench with Na2S2O3 Loop->Finish

Figure 1: Decision logic for the safe addition of NCS. Note the critical "Wait" step to prevent reagent accumulation.

FAQ: Specific Process Issues

Q: Can I use Sulfuryl Chloride (


) instead of NCS to save money? 
A:  Yes, but it changes the safety profile.
  • Pros: Cheaper, easier work-up (gaseous by-products).

  • Cons: Generates

    
     and 
    
    
    
    gas rapidly.
  • New Hazard: The exotherm is now coupled with pressurization . You must have a scrubber system in place. The reaction is often more violent than with NCS.

Q: What is the maximum safe concentration? A: For the NCS/MeCN system, we recommend 0.5 M to 1.0 M .

  • Higher concentrations (>2 M) reduce the thermal mass available to absorb the heat of reaction, making cooling failures catastrophic.

Q: How do I detect the endpoint safely? A: Do not rely on "color change" (often unreliable due to oxidation by-products). Use HPLC or TLC .

  • Note: Quench the TLC sample immediately with bisulfite in the vial to prevent the reaction from continuing on the plate, which gives false conversion data.

References

  • Hovione Safety Group. (2020). "Hazards of N-Bromosuccinimide Solution in N,N-Dimethylformamide." Organic Process Research & Development. (Highlights the general hazard of N-halo compounds in DMF).

  • Sperry, J. B., et al. (2020). "Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions." Organic Process Research & Development.

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (Reference for "Isoxazoles" and "N-Halosuccinimides" reactivity).[3][4][5]

  • Wingard, L. A., et al. (2016).[3][5] "A Chlorine Gas-Free Synthesis of Dichloroglyoxime." Organic Process Research & Development. (Discusses safe handling of NCS in chlorination).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to the Synthesis of 4-Chloroisoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions have cemented its role as a privileged structure. Among its derivatives, 4-Chloroisoxazol-3-amine stands out as a crucial building block, offering a reactive handle for further molecular elaboration. This guide provides an in-depth technical comparison of the primary synthetic routes to this valuable intermediate, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction to 4-Chloroisoxazol-3-amine: A Versatile Synthetic Intermediate

4-Chloroisoxazol-3-amine is a key heterocyclic compound utilized in the synthesis of a wide array of biologically active molecules. The presence of the chloro and amino functionalities on the isoxazole ring provides orthogonal points for diversification, making it a highly sought-after intermediate in the construction of complex molecular architectures for drug discovery programs. The efficiency and scalability of its synthesis are therefore of paramount importance.

This guide will dissect and compare two plausible, though not yet extensively documented, synthetic strategies for obtaining 4-Chloroisoxazol-3-amine: a direct chlorination of a parent aminoisoxazole and a cyclization approach from a dichlorinated precursor.

Method 1: Direct Electrophilic Chlorination of 3-Aminoisoxazole

This approach leverages the commercially available 3-aminoisoxazole as a starting material and introduces the chloro substituent at the C4 position through an electrophilic chlorination reaction. The rationale behind this strategy lies in the potential for the amino group to activate the isoxazole ring towards electrophilic attack. However, controlling the regioselectivity and preventing over-chlorination or side reactions can be challenging.

Mechanistic Considerations

The reaction likely proceeds via an electrophilic aromatic substitution-type mechanism. The choice of chlorinating agent is critical. Mild agents such as N-chlorosuccinimide (NCS) are often preferred to minimize side reactions. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF.

Caption: Workflow for the direct chlorination of 3-aminoisoxazole.

Experimental Protocol:

Materials:

  • 3-Aminoisoxazole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of 3-aminoisoxazole in anhydrous acetonitrile, add N-chlorosuccinimide portion-wise at room temperature under stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Cyclization of a Dichlorinated Precursor

This strategy builds the isoxazole ring from an acyclic, dichlorinated starting material. A plausible precursor is 2,3-dichloro-3-oximinopropionitrile, which can be synthesized from 2,3-dichloropropiononitrile. The cyclization with a source of the N-O fragment, such as hydroxylamine or a derivative, in the presence of a base, would lead to the formation of the 4-chloroisoxazol-3-amine. This method offers the potential for good control over the position of the chloro substituent.

Mechanistic Rationale

The synthesis of 3-aminoisoxazole from 2,3-dichloropropiononitrile and hydroxyurea under alkaline conditions has been reported.[1] A similar pathway can be envisioned for the synthesis of the 4-chloro derivative. The reaction likely involves the initial formation of an intermediate by the reaction of the dichlorinated precursor with hydroxylamine, followed by an intramolecular cyclization with elimination of HCl to form the isoxazole ring.

Caption: Workflow for the cyclization synthesis of 4-chloroisoxazol-3-amine.

Experimental Protocol:

Materials:

  • 2,3-dichloro-3-oximinopropionitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium bicarbonate (2.5 eq)

  • Ethanol/Water mixture

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 2,3-dichloro-3-oximinopropionitrile in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride and sodium bicarbonate to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Comparative Analysis

ParameterMethod 1: Direct ChlorinationMethod 2: Cyclization
Starting Materials 3-Aminoisoxazole (commercially available)Dichlorinated precursor (may require synthesis)
Reagents N-Chlorosuccinimide, AcetonitrileHydroxylamine, Sodium bicarbonate, Ethanol/Water
Reaction Conditions Room temperatureReflux
Potential Yield Moderate to good (highly dependent on selectivity)Potentially high (if cyclization is efficient)
Purity/Side Products Risk of over-chlorination and other side productsPotential for impurities from precursor synthesis
Scalability Potentially scalable, but selectivity may be an issueDependent on the availability and synthesis of the precursor
Safety Considerations NCS is a hazardous substance.Handling of dichlorinated precursors requires care.
Cost-Effectiveness May be more cost-effective if 3-aminoisoxazole is inexpensive.Cost of precursor synthesis needs to be factored in.

Conclusion and Recommendations

The choice between these two synthetic routes for 4-Chloroisoxazol-3-amine will largely depend on the specific needs and resources of the research team.

Method 1 (Direct Chlorination) is attractive due to its operational simplicity and the use of a readily available starting material. It is likely to be the more rapid method to explore for small-scale synthesis. However, careful optimization of reaction conditions is crucial to control regioselectivity and maximize the yield of the desired product.

Method 2 (Cyclization) offers the potential for a more controlled and potentially higher-yielding synthesis, especially for larger-scale production, as the position of the chlorine atom is pre-determined in the starting material. The main drawback is the potential need to synthesize the dichlorinated precursor, which adds extra steps to the overall sequence.

For drug development professionals requiring a reliable and scalable source of 4-Chloroisoxazol-3-amine, investing in the development of a robust cyclization route (Method 2) may be the more prudent long-term strategy. For researchers in an academic setting or those needing smaller quantities for initial screening, the direct chlorination approach (Method 1) may provide a more immediate, albeit potentially lower-yielding, solution.

Ultimately, the optimal method will be determined by a careful evaluation of factors including the cost and availability of starting materials, the desired scale of the synthesis, and the analytical capabilities available for reaction monitoring and product purification.

References

  • ChemBK. 3-aminoisoxazole. [Link]

Sources

Comparative

A Spectroscopic Showdown: Unmasking the Halogen's Influence in 4-Chloroisoxazol-3-amine and its Bromo-Analog

For the discerning researcher, the subtle substitution of one halogen for another can unlock a cascade of changes in a molecule's physicochemical properties and biological activity. This guide provides a detailed spectro...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, the subtle substitution of one halogen for another can unlock a cascade of changes in a molecule's physicochemical properties and biological activity. This guide provides a detailed spectroscopic comparison of 4-Chloroisoxazol-3-amine and its heavier counterpart, 4-Bromoisoxazol-3-amine. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we aim to equip scientists and drug development professionals with the foundational data and interpretive insights necessary to distinguish and characterize these closely related isoxazole derivatives.

The isoxazole scaffold is a privileged motif in medicinal chemistry, and the introduction of a halogen at the 4-position, along with an amino group at the 3-position, creates a unique electronic environment. Understanding how the switch from chlorine to bromine impacts the spectroscopic fingerprint is paramount for reaction monitoring, quality control, and structure-activity relationship (SAR) studies. This guide will navigate the theoretical underpinnings and present anticipated experimental data to illuminate these differences.

Molecular Structures at a Glance

To visualize the compounds at the heart of this comparison, their fundamental structures are presented below. The key difference lies in the halogen atom (X) at the 4-position of the isoxazole ring.

Figure 1: Chemical structures of 4-Chloroisoxazol-3-amine and 4-Bromoisoxazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Halogens

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The substitution of chlorine with bromine is expected to induce subtle yet predictable changes in both ¹H and ¹³C NMR spectra due to differences in their electronegativity and anisotropic effects.

Theoretical Considerations

The primary electronic effect of the halogen at the 4-position is inductive electron withdrawal. Chlorine is more electronegative than bromine, leading to a greater deshielding effect on the neighboring protons and carbons. This would suggest that the resonance for the C4 and C5-H in the chloro-analog would be downfield compared to the bromo-analog. However, the "heavy atom effect" of bromine can sometimes lead to counterintuitive shielding of the directly attached carbon.

Predicted ¹H and ¹³C NMR Chemical Shifts
Position 4-Chloroisoxazol-3-amine (Predicted δ ppm) 4-Bromoisoxazol-3-amine (Predicted δ ppm) Rationale for Difference
¹H NMR
H-5~8.3 - 8.5~8.2 - 8.4The more electronegative chlorine atom will cause a greater downfield shift for the adjacent proton.
NH₂~6.0 - 6.5~6.0 - 6.5The chemical shift of the amino protons is highly dependent on concentration and solvent but is expected to be similar for both compounds.
¹³C NMR
C-3~160 - 165~160 - 165The halogen at C4 has a minimal effect on the distal C3 carbon.
C-4~95 - 100~85 - 90The carbon directly attached to bromine is expected to be significantly upfield (shielded) compared to the one attached to chlorine due to the heavy atom effect.
C-5~145 - 150~148 - 153The C5 carbon is influenced by both the inductive effect of the halogen and the resonance of the isoxazole ring. The difference is expected to be less pronounced than at C4.
Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate comparison.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans and a longer relaxation delay (2-5 seconds) to ensure quantitative data, especially for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The C-Cl and C-Br stretching vibrations, as well as the influence of the halogen on the isoxazole ring vibrations, are key differentiating features.

Theoretical Considerations

The vibrational frequency of a bond is primarily determined by the bond strength and the masses of the connected atoms. The C-Br bond is weaker and involves a heavier atom than the C-Cl bond. Consequently, the C-Br stretching vibration will occur at a lower frequency (wavenumber) than the C-Cl stretch. The electron-withdrawing nature of the halogens will also influence the vibrational modes of the isoxazole ring and the amino group.

Vibrational Mode 4-Chloroisoxazol-3-amine (Predicted cm⁻¹) 4-Bromoisoxazol-3-amine (Predicted cm⁻¹) Rationale for Difference
N-H Stretch (amine)~3400 - 3200~3400 - 3200Expected to be similar for both compounds, appearing as two bands for the primary amine.
C=N Stretch (isoxazole)~1640 - 1620~1635 - 1615The more electron-withdrawing chlorine may slightly increase the bond order and thus the stretching frequency.
C=C Stretch (isoxazole)~1580 - 1560~1575 - 1555Similar to the C=N stretch, the chloro-analog is expected at a slightly higher wavenumber.
C-Cl Stretch~800 - 600-This is a characteristic stretch for organochlorine compounds.
C-Br Stretch-~600 - 500This stretch is characteristic of organobromine compounds and appears at a lower frequency than the C-Cl stretch.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background.

Mass Spectrometry (MS): The Isotopic Signature

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For halogenated compounds, MS provides a definitive method of identification through their characteristic isotopic patterns.

Theoretical Considerations

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks (M and M+2) with a relative intensity of 3:1. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance of nearly 1:1. This leads to two molecular ion peaks (M and M+2) of almost equal intensity.

Parameter 4-Chloroisoxazol-3-amine 4-Bromoisoxazol-3-amine
Molecular Formula C₃H₃ClN₂OC₃H₃BrN₂O
Nominal Molecular Weight 118 g/mol 163 g/mol
Molecular Ion Cluster M⁺ at m/z 118 (³⁵Cl) and M⁺+2 at m/z 120 (³⁷Cl)M⁺ at m/z 162 (⁷⁹Br) and M⁺+2 at m/z 164 (⁸¹Br)
Isotopic Peak Ratio ~3:1 (M⁺:M⁺+2)~1:1 (M⁺:M⁺+2)

The fragmentation patterns of the two compounds are also expected to differ, with the initial loss of the halogen atom being a likely fragmentation pathway.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive or negative ion mode, depending on the compound's properties.

    • For structural information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the isotopic pattern of the molecular ion cluster to identify the halogen present.

    • Interpret the fragmentation pattern to gain structural insights.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isoxazole ring is a chromophore, and the nature of the substituents will influence the wavelength of maximum absorbance (λmax).

Theoretical Considerations

The amino group at the 3-position acts as an auxochrome, a group that, when attached to a chromophore, alters the λmax and the intensity of the absorption. The halogens at the 4-position will also have an electronic influence. The overall effect on the λmax is a combination of inductive and resonance effects. It is anticipated that the bromo-analog may have a slightly red-shifted (longer wavelength) λmax compared to the chloro-analog due to the greater polarizability of bromine.

Parameter 4-Chloroisoxazol-3-amine (Predicted) 4-Bromoisoxazol-3-amine (Predicted)
λmax (nm) ~260 - 270~265 - 275
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the comprehensive spectroscopic comparison of the two analogs.

G cluster_workflow Spectroscopic Comparison Workflow start Obtain Analogs (Chloro vs. Bromo) nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms uv UV-Vis Spectroscopy start->uv data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis uv->data_analysis report Generate Comparison Guide data_analysis->report

Figure 2: A streamlined workflow for the spectroscopic comparison of halogenated analogs.

Conclusion: A Clear Distinction

While 4-Chloroisoxazol-3-amine and 4-Bromoisoxazol-3-amine are structurally very similar, their spectroscopic properties exhibit clear and predictable differences. The most definitive distinctions are found in the ¹³C NMR chemical shift of the C-4 carbon, the position of the C-X stretch in the IR spectrum, and, most notably, the characteristic isotopic patterns in the mass spectrum. These spectroscopic fingerprints are invaluable tools for researchers in the synthesis, purification, and characterization of these and other halogenated heterocyclic compounds. By applying the principles and protocols outlined in this guide, scientists can confidently differentiate between these analogs and advance their research with a solid analytical foundation.

References

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules2022 , 27(10), 3278. [Link]

  • PubChem Compound Summary for CID 10487519, 4-Bromo-3-methylisoxazol-5-amine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 79557804, 4-Bromoisoxazol-3-amine. National Center for Biotechnology Information. [Link]

  • UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. ResearchGate. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules2020 , 25(1), 169. [Link]

  • The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

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